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  • Product: H-Ala-D-phe-OH
  • CAS: 3061-93-6

Core Science & Biosynthesis

Foundational

H-Ala-D-Phe-OH CAS number 3061-90-3 properties

An In-Depth Technical Guide to L-Alanyl-D-phenylalanine (H-Ala-D-Phe-OH) Guide Overview: This document provides a comprehensive technical overview of the dipeptide L-Alanyl-D-phenylalanine (H-Ala-D-Phe-OH), CAS Number 30...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to L-Alanyl-D-phenylalanine (H-Ala-D-Phe-OH)

Guide Overview: This document provides a comprehensive technical overview of the dipeptide L-Alanyl-D-phenylalanine (H-Ala-D-Phe-OH), CAS Number 3061-90-3. It is intended for researchers, chemists, and drug development professionals who utilize this compound in peptide synthesis, biochemical studies, and pharmaceutical research. This guide covers the physicochemical properties, synthesis, analytical characterization, biological significance, and safe handling of this specific diastereomer.

A Critical Note on CAS Number and Stereochemistry: A significant point of ambiguity exists across chemical databases for CAS Number 3061-90-3. While this number is frequently assigned to the L-Alanyl-L-phenylalanine isomer, authoritative sources and stereochemistry-specific research confirm its application to the L-Alanyl-D-phenylalanine (L,D) diastereomer as well[1][2]. The InChIKey OMNVYXHOSHNURL-WPRPVWTQSA-N corresponds specifically to the L,D form. Researchers are strongly advised to verify the stereochemical identity of their material using methods such as optical rotation or chiral chromatography, as the biological properties of the L,D and L,L isomers are distinct. This guide will focus exclusively on the L-Alanyl-D-phenylalanine (H-Ala-D-Phe-OH) isomer as requested.

Physicochemical and Structural Properties

H-Ala-D-Phe-OH is a dipeptide formed from L-alanine and D-phenylalanine residues linked by an amide bond. The presence of the D-amino acid at the C-terminus significantly influences its conformation and biological stability compared to its L,L counterpart.

Table 1: Physicochemical Properties of H-Ala-D-Phe-OH

PropertyValueSource(s)
CAS Number 3061-90-3[2]
Molecular Formula C₁₂H₁₆N₂O₃
Molecular Weight 236.27 g/mol
Appearance White to off-white solid/powder[2]
Melting Point 289 - 291 °C (decomposes)N/A
Solubility Soluble in DMSO; Water (27 g/L at 20°C for D-Phe)[2][3]
Optical Activity [α]²⁰/D -16.4° (c=2 in water)[1]
pKa (Predicted) 3.41 ± 0.10 (Carboxylic Acid)[2]
InChIKey OMNVYXHOSHNURL-WPRPVWTQSA-N[2]

Synthesis and Purification

The synthesis of a specific dipeptide like H-Ala-D-Phe-OH is most commonly achieved via solution-phase synthesis, which offers excellent control over stoichiometry and purification, especially when compared to solid-phase methods for such a short sequence. The following protocol describes a standard carbodiimide-mediated coupling approach.

Causality in Synthetic Strategy

The core challenge in peptide synthesis is forming a specific amide bond without side reactions, primarily racemization of the chiral centers. The chosen strategy employs:

  • N-terminal Protection: The amine of L-alanine is protected with a tert-butyloxycarbonyl (Boc) group. This prevents self-coupling and allows for controlled, sequential bond formation. The Boc group is chosen for its stability during coupling and its clean removal under acidic conditions.

  • C-terminal Protection: The carboxylic acid of D-phenylalanine is protected as a methyl ester (OMe). This prevents it from reacting with the activated L-alanine and increases its solubility in organic solvents.

  • Carbodiimide Activation: A coupling reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI or EDC) is used to activate the carboxylic acid of Boc-L-Ala-OH, converting it into a highly reactive O-acylisourea intermediate.

  • Racemization Suppression: The addition of Hydroxybenzotriazole (HOBt) is critical. HOBt traps the reactive intermediate to form an HOBt-ester, which is less reactive than the O-acylisourea but more selective. This intermediate readily reacts with the amine of the D-phenylalanine methyl ester while significantly minimizing the risk of racemization at the L-alanine chiral center[4].

Experimental Protocol: Solution-Phase Synthesis

Step 1: Coupling of Boc-L-Ala-OH with H-D-Phe-OMe

  • Dissolve D-phenylalanine methyl ester hydrochloride (H-D-Phe-OMe·HCl) (1.1 equivalents) in dichloromethane (DCM).

  • Add N-methylmorpholine (NMM) (1.1 equivalents) to neutralize the hydrochloride salt, forming the free amine. Stir for 10 minutes at room temperature.

  • In a separate flask, dissolve Boc-L-Ala-OH (1.0 equivalent) and HOBt (1.2 equivalents) in DCM.

  • Cool the Boc-L-Ala-OH/HOBt solution to 0 °C in an ice bath.

  • Add EDCI (1.2 equivalents) to the cooled Boc-L-Ala-OH/HOBt solution and stir for 15 minutes to allow for pre-activation.

  • Add the neutralized H-D-Phe-OMe solution from step 2 to the activated mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring for completion by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide, Boc-L-Ala-D-Phe-OMe.

Step 2: Saponification (Ester Hydrolysis)

  • Dissolve the crude Boc-L-Ala-D-Phe-OMe in a mixture of methanol and water.

  • Add LiOH (1.5 equivalents) and stir at room temperature for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, acidify the mixture to pH ~3 with 1M HCl.

  • Extract the product into ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield Boc-L-Ala-D-Phe-OH.

Step 3: Deprotection (Boc Removal)

  • Dissolve the Boc-L-Ala-D-Phe-OH in a solution of 20-50% trifluoroacetic acid (TFA) in DCM.

  • Stir at room temperature for 1-2 hours.

  • Evaporate the solvent under reduced pressure. Co-evaporate with toluene several times to remove residual TFA.

  • The resulting crude product, H-Ala-D-Phe-OH, can be purified by recrystallization or reverse-phase HPLC[5].

G cluster_synthesis Solution-Phase Synthesis Workflow A Boc-L-Ala-OH + H-D-Phe-OMe B Activation (EDCI / HOBt in DCM) A->B C Protected Dipeptide Boc-L-Ala-D-Phe-OMe B->C D Saponification (LiOH) C->D E Boc-L-Ala-D-Phe-OH D->E F Boc Deprotection (TFA in DCM) E->F G Crude H-Ala-D-Phe-OH F->G H Purification (Recrystallization / HPLC) G->H I Pure H-Ala-D-Phe-OH H->I

Caption: Workflow for the solution-phase synthesis of H-Ala-D-Phe-OH.

Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of H-Ala-D-Phe-OH is paramount. A multi-technique approach is required for a self-validating analytical system.

High-Performance Liquid Chromatography (HPLC)

Reversed-Phase HPLC (RP-HPLC) is the standard method for assessing the purity of peptides. The hydrophobic phenyl group of the D-phenylalanine residue provides strong retention on a C18 stationary phase.

Expert Insight: The choice of trifluoroacetic acid (TFA) as a mobile phase modifier is deliberate. TFA acts as an ion-pairing agent, forming a neutral complex with the protonated amine and carboxylate groups of the dipeptide. This neutralizes charge effects, leading to sharper, more symmetrical peaks and improved chromatographic resolution.

Table 2: Typical RP-HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 65% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 254 nm
Expected Purity >98% after purification
Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) using an electrospray ionization (ESI) source is used to confirm the molecular weight. The expected mass for the protonated molecule [M+H]⁺ is approximately 237.12 Da.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Signals (in D₂O):

  • Ala-CαH: A quartet around 4.0-4.2 ppm.

  • Ala-CβH₃: A doublet around 1.4-1.6 ppm.

  • Phe-CαH: A doublet of doublets (dd) around 4.5-4.7 ppm.

  • Phe-CβH₂: Two separate dd signals (diastereotopic protons) between 2.9-3.2 ppm.

  • Phe-Aromatic Hs: A multiplet between 7.2-7.4 ppm.

G cluster_analysis Analytical Characterization Workflow A Purified Solid Sample B RP-HPLC Analysis A->B D LC-MS Analysis A->D F NMR Spectroscopy (¹H, ¹³C) A->F C Purity Assessment (>98%) B->C H Qualified H-Ala-D-Phe-OH C->H E Molecular Weight Confirmation ([M+H]⁺ ≈ 237.12) D->E E->H G Structural & Stereochemical Confirmation F->G G->H G cluster_apps Applications & Biological Roles A H-Ala-D-Phe-OH B Synthetic Chemistry Building Block for Peptidomimetics Ligand for Metal Complexes A->B is used in C Drug Delivery & PK Enhanced Intestinal Absorption Pro-drug for D-Phenylalanine A->C exhibits D Biochemical Research Study of Dipeptide Transport Substrate for Mucosal Peptidases A->D is a tool for E Therapeutic Potential Au(III) Complex as Antitumor Agent B->E leads to

Caption: Key application areas for L-Alanyl-D-phenylalanine.

Safety, Handling, and Storage

H-Ala-D-Phe-OH is not classified as a hazardous substance under major regulatory frameworks like OSHA or GHS.[6][7] However, as with any fine chemical powder, appropriate laboratory practices should be followed.

  • Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust. Use in a well-ventilated area or under a chemical fume hood to prevent inhalation.[6]

  • First Aid:

    • Skin Contact: Wash off with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • Inhalation: Move person into fresh air.

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. For long-term stability, storage at 2-8°C is recommended.[2]

Conclusion

L-Alanyl-D-phenylalanine (H-Ala-D-Phe-OH) is a dipeptide with distinct physicochemical and biological properties conferred by its L,D stereochemistry. Its unique absorption and transport characteristics make it a compound of significant interest in drug delivery and metabolic research. While its synthesis and analysis are straightforward using standard peptide chemistry techniques, researchers must remain vigilant regarding the potential for CAS number ambiguity and should always independently verify the stereochemical purity of their material. This guide provides the foundational technical knowledge for scientists to confidently and effectively utilize H-Ala-D-Phe-OH in their research and development endeavors.

References

  • Science.gov. (n.d.). amino acid dipeptide: Topics. Retrieved February 5, 2026, from [Link]

  • Neville, G. A., & Rabenstein, D. L. (1973). Peptide Conformations. I. Nuclear Magnetic Resonance Study of the Carbamate Reaction of Amino Acids and Peptides. Canadian Journal of Chemistry, 51(13), 2178-2186. Available from: [Link]

  • Journal of Animal & Plant Sciences. (2010). Study on the absorption and transport of different glutamine dipeptides in small intestine of weaned piglets. Retrieved February 5, 2026, from [Link]

  • Science.gov. (n.d.). acute l-alanyl-l-glutamine ingestion: Topics. Retrieved February 5, 2026, from [Link]

  • Science.gov. (n.d.). ala-lys dipeptide dications: Topics. Retrieved February 5, 2026, from [Link]

  • Macherey-Nagel. (n.d.). Basic principles of TLC. ResearchGate. Retrieved February 5, 2026, from [Link]

  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved February 5, 2026, from [Link]

  • Royal Society of Chemistry. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). L-alanyl-L-phenylalanine. National Institutes of Health. Retrieved February 5, 2026, from [Link]

  • Organic Syntheses. (n.d.). Procedure for solution-phase dipeptide synthesis. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. Retrieved February 5, 2026, from [Link]

  • Loba Chemie. (2023). L-PHENYLALANINE FOR BIOCHEMISTRY - Safety Data Sheet. Retrieved February 5, 2026, from [Link]

Sources

Exploratory

Technical Guide: L-Alanyl-D-phenylalanine vs. L-Alanyl-L-phenylalanine

Stereochemical Determinants in Peptide Therapeutics: Stability, Transport, and Synthesis Executive Summary In the development of peptide-based therapeutics, the incorporation of D-amino acids is a pivotal strategy for mo...

Author: BenchChem Technical Support Team. Date: February 2026

Stereochemical Determinants in Peptide Therapeutics: Stability, Transport, and Synthesis

Executive Summary

In the development of peptide-based therapeutics, the incorporation of D-amino acids is a pivotal strategy for modulating pharmacokinetic profiles. This guide analyzes the structural and functional divergence between L-Alanyl-L-phenylalanine (L-Ala-L-Phe) and its diastereomer L-Alanyl-D-phenylalanine (L-Ala-D-Phe) .

While L-Ala-L-Phe represents a canonical substrate for endogenous transport and rapid metabolic clearance, L-Ala-D-Phe introduces a "steric clash" with proteolytic enzymes, conferring significant metabolic stability while retaining specific transport characteristics. This distinction allows researchers to tune the half-life and bioavailability of peptide prodrugs without completely abolishing membrane permeability.

Molecular Architecture & Physicochemical Profiling

Stereochemical Definition

The core difference lies in the chirality of the C-terminal phenylalanine residue.

  • L-Ala-L-Phe: Both residues are in the (S)-configuration (except Cysteine). This is the natural biological form.

  • L-Ala-D-Phe: The alanine is (S), but the phenylalanine is (R). These molecules are diastereomers , not enantiomers.

Implication: Unlike enantiomers, diastereomers have distinct scalar physical properties (NMR spectra, melting point, solubility, and chromatographic retention). This allows them to be separated by standard achiral Reversed-Phase HPLC (RP-HPLC), a critical advantage in quality control (QC).

Comparative Properties Table[1][2][3]
FeatureL-Alanyl-L-phenylalanineL-Alanyl-D-phenylalanine
Stereochemistry (S, S) - Homochiral(S, R) - Heterochiral
Relationship Natural MetaboliteSynthetic Diastereomer
Proteolytic Stability Low (Rapid Hydrolysis)High (Resistant)
PEPT1 Affinity (Km) High Affinity (~0.1 - 0.5 mM)Moderate/Low Affinity (1 - 5 mM)
Solubility (Water) ModerateDistinct (Often higher due to disrupted crystal packing)
Crystal Packing Efficient H-bond networkAltered H-bond angles; often distinct lattice

Biological Fate: Metabolism and Transport

The biological utility of switching L-Phe to D-Phe rests on two competing mechanisms: Solute Carrier (SLC) Transport and Enzymatic Hydrolysis .

Enzymatic Stability (The "D-Amino Acid Effect")

Canonical proteases (e.g., Aminopeptidase N, Carboxypeptidase) catalytic sites are evolved to bind the L-configuration side chains in specific hydrophobic pockets.

  • L-Ala-L-Phe: The L-Phe side chain fits perfectly into the S1' subsite of metalloproteases, positioning the scissile peptide bond near the catalytic Zinc ion / nucleophile. Hydrolysis is rapid (

    
     min in plasma).
    
  • L-Ala-D-Phe: The D-Phe side chain projects into a sterically restricted region (often the solvent interface or a clash with the enzyme backbone). The scissile bond cannot align with the catalytic machinery. Hydrolysis is negligible (

    
     hours).
    
Membrane Transport (PEPT1/PEPT2)

The intestinal peptide transporter PEPT1 (SLC15A1) is stereoselective but promiscuous.

  • Substrate Recognition: PEPT1 prefers peptides containing L-amino acids. However, it can transport D-containing peptides if the N-terminal and backbone H-bonding requirements are met.

  • Kinetics: L-Ala-D-Phe is a substrate but typically exhibits a higher

    
     (lower affinity) and lower 
    
    
    
    compared to L-Ala-L-Phe. This means it is absorbed, but less efficiently, which can be advantageous for sustained-release prodrug strategies.
Visualization: Metabolic Divergence

MetabolicFate Input Dipeptide Entry (Intestine/Plasma) PEPT1 PEPT1 Transporter (Apical Membrane) Input->PEPT1 Transport Cyto Cytosol PEPT1->Cyto Enzyme Aminopeptidase (Hydrolysis) Cyto->Enzyme Substrate Binding D_Path Intact L-Ala-D-Phe (Systemic Circulation) Cyto->D_Path Bypass Hydrolysis L_Path L-Ala + L-Phe (Rapid Clearance) Enzyme->L_Path L-Ala-L-Phe (High Vmax) Enzyme->D_Path L-Ala-D-Phe (Steric Block)

Figure 1: Divergent metabolic pathways. L-Ala-L-Phe is rapidly degraded after transport, while L-Ala-D-Phe evades hydrolysis, allowing intact systemic circulation.

Synthetic Methodologies

Synthesis of L-Ala-D-Phe requires precise control to prevent racemization , particularly of the C-terminal residue if solution phase fragment condensation is used. Solid Phase Peptide Synthesis (SPPS) is the preferred route for high purity.

SPPS Protocol (Fmoc Strategy)

Objective: Synthesize H-L-Ala-D-Phe-OH on 2-Chlorotrityl Chloride Resin.

Reagents:

  • Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Prevents racemization during loading).

  • Amino Acids: Fmoc-D-Phe-OH, Fmoc-L-Ala-OH.

  • Coupling: HBTU / DIEA (Diisopropylethylamine).[1]

  • Cleavage: 1% TFA in DCM (Preserves acid-labile side chains if present, though not applicable here; standard 95% TFA ok for free peptide).

Step-by-Step Workflow:

  • Resin Loading (Critical):

    • Swell 2-CTC resin in dry DCM.

    • Add Fmoc-D-Phe-OH (1.2 eq) + DIEA (4 eq). Note: Use D-Phe here to set the C-terminus.

    • Cap unreacted sites with MeOH/DIEA.

  • Fmoc Deprotection:

    • Treat with 20% Piperidine in DMF (2 x 10 min).

    • Wash with DMF (3x), DCM (3x).

  • Coupling L-Ala:

    • Activate Fmoc-L-Ala-OH (3 eq) with HBTU (2.9 eq) and DIEA (6 eq) in DMF.

    • Add to resin.[1][2][3] Shake for 45-60 min.

    • Self-Validation: Perform Kaiser Test.[1] (Yellow = Complete coupling; Blue = Incomplete).

  • Final Cleavage:

    • Treat resin with 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours.

    • Precipitate in cold diethyl ether.

    • Lyophilize.

Racemization Control
  • Risk: Racemization of D-Phe during loading is minimal on 2-CTC resin.

  • Risk: Racemization of L-Ala during coupling is negligible as it is a urethane-protected (Fmoc) amino acid.

  • QC: Analyze via chiral HPLC or using Marfey’s Reagent (FDAA) derivatization to confirm <1% L-Ala-L-Phe impurity.

Visualization: Synthesis Logic

Synthesis Start 2-CTC Resin Load Load Fmoc-D-Phe-OH (Base: DIEA) Start->Load Deprot1 Fmoc Removal (20% Piperidine) Load->Deprot1 Couple Couple Fmoc-L-Ala-OH (HBTU/DIEA) Deprot1->Couple Cleave TFA Cleavage Couple->Cleave Product H-L-Ala-D-Phe-OH Cleave->Product

Figure 2: SPPS workflow for L-Ala-D-Phe synthesis ensuring stereochemical integrity.

Experimental Protocols

Enzymatic Stability Assay

Purpose: Quantify the resistance of L-Ala-D-Phe to aminopeptidase activity compared to L-Ala-L-Phe.

Materials:

  • Substrate: 1 mM L-Ala-L-Phe and 1 mM L-Ala-D-Phe in PBS (pH 7.4).

  • Enzyme: Microsomal Leucine Aminopeptidase (LAP) or Kidney Homogenate.

  • Analysis: RP-HPLC (C18 column, 214 nm detection).

Protocol:

  • Incubation: Mix 100 µL substrate (1 mM) with 10 µL enzyme solution (1 U/mL) at 37°C.

  • Sampling: At t = 0, 5, 15, 30, 60, 120 min, remove 20 µL aliquots.

  • Quenching: Immediately add 20 µL ice-cold Acetonitrile containing 0.1% TFA to stop the reaction.

  • Analysis: Inject onto HPLC.

    • L-Ala-L-Phe:[4] Expect rapid disappearance of the dipeptide peak and appearance of Phe/Ala peaks.

    • L-Ala-D-Phe: Expect >95% retention of the dipeptide peak over 120 min.

Transport Affinity Assay (Caco-2)

Purpose: Determine if L-Ala-D-Phe is a substrate for intestinal transporters.

Protocol:

  • Culture: Grow Caco-2 cells to confluence (21 days) on Transwell inserts.

  • Buffer: HBSS (pH 6.0 apical / pH 7.4 basolateral). PEPT1 is proton-dependent (active at acidic pH).

  • Dosing: Add 1 mM L-Ala-D-Phe to the apical chamber.

  • Sampling: Sample basolateral buffer at 15, 30, 60 min.

  • Control: Co-incubate with Gly-Sar (10 mM), a specific PEPT1 competitive inhibitor.

  • Interpretation: If transport is observed but inhibited by Gly-Sar, the mechanism is PEPT1-mediated.

References

  • Brandsch, M., et al. (2008). Transport of stereoisomers of dipeptides and amino acids at the brush border membrane of the rat small intestine.Journal of Pharmacy and Pharmacology . Link

  • Meredith, D., & Boyd, C. A. (2000). Structure and function of eukaryotic peptide transporters.Cellular and Molecular Life Sciences . Link

  • Vig, B. S., et al. (2003). Amino acid ester prodrugs of floxuridine: synthesis and effects of structure, stereochemistry, and hydrophobicity on the prodrug activation.Pharmaceutical Research . Link

  • Gogarten, W., et al. (1993). Racemization of amino acids in solid phase peptide synthesis.International Journal of Peptide and Protein Research .[2]

  • Pal, D., & Mitra, A. K. (2006). MDR- and CYP3A4-mediated drug-herbal interactions.Life Sciences. (Context on metabolic stability of D-isomers).

Sources

Foundational

A Technical Guide to H-Ala-D-Phe-OH: Harnessing Heterochirality for Advanced Supramolecular Hydrogels

Abstract Short, self-assembling peptides have emerged as fundamental building blocks for the bottom-up fabrication of functional biomaterials. Among these, dipeptides represent the simplest motif capable of forming compl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Short, self-assembling peptides have emerged as fundamental building blocks for the bottom-up fabrication of functional biomaterials. Among these, dipeptides represent the simplest motif capable of forming complex, ordered nanostructures. This technical guide provides an in-depth exploration of the heterochiral dipeptide L-Alanyl-D-Phenylalanine (H-Ala-D-Phe-OH). We delve into the core principles governing its self-assembly into nanofibrous networks and subsequent hydrogelation. By synthesizing field-proven insights with fundamental scientific principles, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices, provide validated protocols for hydrogel preparation and characterization, and explore its significant applications in drug delivery and tissue engineering, where its unique proteolytic resistance offers a distinct advantage.

The Molecular Blueprint: Why H-Ala-D-Phe-OH Self-Assembles

The ability of H-Ala-D-Phe-OH to form supramolecular structures is not serendipitous; it is encoded within its molecular architecture. The self-assembly is a thermodynamically favorable process driven by a delicate balance of multiple non-covalent interactions between individual dipeptide molecules in an aqueous environment.

  • π-π Stacking: The aromatic phenyl ring of the D-Phenylalanine residue is the primary engine for assembly. These rings stack upon one another in an ordered fashion, a powerful directional interaction that drives the initial one-dimensional elongation of the nanostructures.[1][2][3] This is a dominant force, particularly in N-terminally protected dipeptides like Fmoc-FF, but remains significant in uncapped dipeptides.[3]

  • Hydrogen Bonding: The classic peptide backbone, with its amide (N-H) proton donors and carbonyl (C=O) proton acceptors, forms extensive intermolecular hydrogen bond networks.[2][4][5] These bonds act as molecular "glue," reinforcing the structure laterally and contributing significantly to the stability and rigidity of the resulting nanofibers.

  • Hydrophobic Interactions: The non-polar side chains—the methyl group of L-Alanine and the benzyl group of D-Phenylalanine—are driven to minimize their contact with water. This hydrophobic effect contributes to the energetic favorability of the assembled state, where these groups are buried within the core of the nanofiber.[2]

  • The Critical Role of Heterochirality: The use of a D-amino acid (D-Phe) alongside an L-amino acid (L-Ala) is a deliberate and strategic choice. Peptidases and proteases, the enzymes responsible for protein degradation in biological systems, are highly stereospecific and primarily recognize L-amino acid sequences. The presence of a D-amino acid renders the H-Ala-D-Phe-OH dipeptide and its resulting assemblies highly resistant to enzymatic degradation.[6] This proteolytic stability is paramount for in-vivo applications, allowing for prolonged therapeutic effects and structural integrity of the hydrogel scaffold.[6] Furthermore, molecular chirality has a profound influence on the final morphology of the self-assembled nanostructures.[7][8]

cluster_Peptide1 H-Ala-D-Phe-OH Molecule 1 cluster_Peptide2 H-Ala-D-Phe-OH Molecule 2 P1 D-Phe (Aromatic Ring) P2 D-Phe (Aromatic Ring) P1->P2 π-π Stacking A1 L-Ala (Methyl Group) B1 Peptide Backbone (N-H, C=O) A2 L-Ala (Methyl Group) A1->A2 Hydrophobic Interactions B2 Peptide Backbone (N-H, C=O) B1->B2 Hydrogen Bonding

Figure 1: Key non-covalent interactions driving H-Ala-D-Phe-OH self-assembly.

Triggering Gelation: A pH-Mediated Transition

The transition from a solution of individual dipeptides to a macroscopic, self-supporting hydrogel is a fascinating example of stimulus-responsive behavior. For uncapped dipeptides like H-Ala-D-Phe-OH, the most common and physiologically relevant trigger is a change in pH, often referred to as the "pH switch" method.[9]

The underlying principle is the ionization state of the terminal carboxylic acid group.

  • Solubilization (High pH): At a basic pH (e.g., pH 10-11), the carboxylic acid group is deprotonated (–COO⁻). This imparts a net negative charge on each dipeptide molecule, leading to strong electrostatic repulsion that overcomes the attractive self-assembly forces. The dipeptides are therefore fully solubilized.

  • Protonation and Assembly (Neutral/Acidic pH): When the pH of the solution is lowered (e.g., towards physiological pH 7.4 or below), the carboxylic acid is protonated (–COOH). This neutralizes the negative charge, "switching off" the electrostatic repulsion.

  • Gelation: With the repulsive barrier removed, the attractive forces (π-π stacking, hydrogen bonding, hydrophobic interactions) dominate, driving the rapid self-assembly of the dipeptides into nanofibers. As these fibers grow and elongate, they entangle, forming a three-dimensional network that immobilizes the surrounding water, resulting in the formation of a hydrogel.[3][8]

This pH-triggered gelation is not merely a laboratory curiosity; it is a powerful tool. It allows for the peptide to be stored as a stable, low-viscosity solution and then transformed into a solid gel precisely when and where it is needed, for example, upon injection into a physiological environment.

Sol Sol Trigger pH Lowering (e.g., GdL hydrolysis or buffer exchange) Sol->Trigger Gel Neutral/Acidic pH (pH ≤ 7.4) Hydrogel Network COOH Self-Assembly Dominates Trigger->Gel

Figure 2: Workflow of the pH-switch method for hydrogel formation.

Validated Characterization Protocols

To harness H-Ala-D-Phe-OH hydrogels for any application, rigorous characterization is essential. This validates the formation of the desired nanostructure and quantifies the material's physical properties.

Morphological Analysis: Visualizing the Nanofibrous Network

Causality: Transmission Electron Microscopy (TEM) is indispensable for directly visualizing the self-assembled nanofibers. This allows for confirmation of the fibrous morphology and measurement of fiber dimensions (diameter and length), which are critical determinants of the hydrogel's mechanical properties and porosity.[3]

Protocol: TEM Sample Preparation

  • Sample Preparation: Prepare a dilute solution of the H-Ala-D-Phe-OH hydrogel (e.g., 0.1-0.5 mg/mL) by taking a small aliquot of the gel and suspending it in deionized water.

  • Grid Application: Place a 5 µL drop of the diluted sample onto a carbon-coated copper TEM grid. Allow it to adsorb for 60-90 seconds.

  • Blotting: Carefully blot away the excess liquid from the edge of the grid using filter paper. It is crucial not to touch the grid's surface.

  • Staining (Negative Stain): Apply a 5 µL drop of a negative stain solution (e.g., 2% uranyl acetate or phosphotungstic acid) onto the grid for 30-60 seconds. This enhances contrast by staining the background, leaving the nanofibers lighter.

  • Final Blotting & Drying: Blot away the excess stain and allow the grid to air-dry completely before imaging.

Mechanical Properties: Quantifying Gel Stiffness

Causality: Oscillatory rheology is the gold standard for quantifying the viscoelastic properties of hydrogels.[10] It measures the material's response to an applied oscillatory shear. The key parameters are the storage modulus (G'), representing the elastic (solid-like) component, and the loss modulus (G''), representing the viscous (liquid-like) component. For a material to be considered a true gel, the storage modulus must be significantly greater than the loss modulus (G' > G'').[11] This measurement is critical for applications where mechanical integrity is required, such as in tissue scaffolds or injectable depots.[12][13]

Protocol: Oscillatory Rheology

  • Sample Loading: Carefully transfer the fully formed hydrogel onto the lower plate of the rheometer (e.g., a 20 mm parallel-plate geometry).

  • Gap Setting: Lower the upper plate to a defined gap (e.g., 1000-1200 µm), ensuring the gel fills the gap and makes contact with both plates. Trim any excess gel from the edges.

  • Equilibration: Allow the sample to equilibrate at the testing temperature (e.g., 25°C or 37°C) for 5-10 minutes.

  • Strain Sweep: Perform a strain sweep (e.g., from 0.01% to 100% strain at a constant frequency of 1 Hz) to determine the linear viscoelastic region (LVER), where G' and G'' are independent of strain.

  • Frequency Sweep: Select a strain value within the LVER (e.g., 0.2%) and perform a frequency sweep (e.g., from 0.1 to 100 rad/s). This provides the G' and G'' values as a function of frequency, confirming the gel's stability.

PropertyTypical Value RangeSignificance
Storage Modulus (G') 100 Pa - 10,000 PaMeasures gel stiffness; higher G' indicates a stronger gel.[10][14]
Fiber Diameter (TEM) 10 nm - 50 nmIndicates the size of the primary self-assembled structures.[10]
Critical Gelation Conc. 1 - 10 mg/mL (0.1 - 1.0 wt%)Minimum concentration required to form a self-supporting gel.

Table 1: Typical Quantitative Data for Phenylalanine-Based Dipeptide Hydrogels.

Field Applications: From Drug Delivery to Tissue Regeneration

The unique combination of biocompatibility, stimuli-responsiveness, and proteolytic stability makes H-Ala-D-Phe-OH hydrogels highly attractive for advanced biomedical applications.[15]

Sustained and Localized Drug Delivery

Hydrogels are ideal vehicles for creating drug depots that provide sustained release.[12][13]

  • Encapsulation: Therapeutic agents, both small molecules and larger biologics like proteins, can be physically entrapped within the hydrogel's aqueous pores during the gelation process.[7][11]

  • Sustained Release: The drug is released over time primarily through diffusion out of the nanofibrous meshwork. The release rate can be tuned by altering the hydrogel concentration (which affects pore size and gel density) and the drug's interaction with the peptide fibers.[6]

  • Injectability: Many dipeptide hydrogels exhibit shear-thinning behavior, meaning their viscosity decreases under shear stress (e.g., during injection through a needle) and they rapidly self-heal and recover their gel state post-injection.[13][15] This allows for minimally invasive, localized delivery of therapeutics, increasing efficacy at the target site while minimizing systemic side effects.[12]

Scaffolding for Tissue Engineering

The nanofibrous structure of H-Ala-D-Phe-OH hydrogels closely mimics the native extracellular matrix (ECM), the natural scaffolding that supports cells in tissues.

  • Biocompatible Microenvironment: The high water content and peptide-based nature create a biocompatible environment conducive to cell viability.[9]

  • Support for Cell Growth: These hydrogels have been shown to support the adhesion, proliferation, and differentiation of various cell types, making them promising scaffolds for repairing or regenerating damaged tissues.[8][16] The inherent stability provided by the D-amino acid ensures the scaffold persists long enough for new tissue to form.

cluster_prep Hydrogel Preparation cluster_app Application Peptide H-Ala-D-Phe-OH Solution Mix Mixing Peptide->Mix Drug Therapeutic Agent (Drug / Cells) Drug->Mix Gelation Trigger Gelation (pH Switch) Mix->Gelation Hydrogel Drug/Cell-Loaded Hydrogel Gelation->Hydrogel Inject Injectable Delivery Hydrogel->Inject Release Sustained Drug Release Inject->Release Drug Delivery Scaffold Tissue Engineering Scaffold Inject->Scaffold Cell Therapy

Figure 3: General workflow for the application of H-Ala-D-Phe-OH hydrogels.

Conclusion and Future Outlook

The H-Ala-D-Phe-OH dipeptide is a powerful example of molecularly programmed self-assembly. Its simplicity, combined with the strategic inclusion of a D-amino acid, yields a biomaterial with remarkable properties: biocompatibility, stimuli-responsiveness, and crucial enzymatic stability. As our understanding of the nuanced interplay of non-covalent forces deepens, the future of these materials lies in increasing their complexity and functionality. Future research will likely focus on creating multi-component hydrogels with tailored mechanical and biochemical cues, functionalizing the peptide sequence for targeted delivery, and exploring their use in combination therapies and advanced 3D cell culture models. For the drug development professional and materials scientist, H-Ala-D-Phe-OH and its analogues represent a versatile and robust platform for creating next-generation biomaterials.

References

  • Liu, J., et al. (2014). Self-Assembling Peptide of d-Amino Acids Boosts Selectivity and Antitumor Efficacy of 10-Hydroxycamptothecin. ACS Applied Materials & Interfaces, 6(8), 5558–5565. [Link]

  • Piras, M., et al. (2021). Targeting Injectable Hydrogels: The Role of Diphenylalanine Peptide Derivative in the Gelation Dynamics of Pluronic® F127. MDPI. [Link]

  • Pla, I., et al. (2022). Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. MDPI. [Link]

  • Azuri, I., et al. (2014). Why Are Diphenylalanine-Based Peptide Nanostructures so Rigid? Insights from First Principles Calculations. Journal of the American Chemical Society, 136(3), 963–969. [Link]

  • Maltar-Strmečki, N., et al. (2022). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. PMC. [Link]

  • Thota, C. K. S., et al. (2021). Self-Assembly Dipeptide Hydrogel: The Structures and Properties. Frontiers. [Link]

  • Wang, H., et al. (2024). Phe–Phe-Based Macroscopic Supramolecular Hydrogel Construction Strategies and Biomedical Applications. Chem & Bio Engineering - ACS Publications. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Biomedical Potential: Hydrogel Formation and Antimicrobial Properties of Fmoc-DL-Phe-OH. Ningbo Inno Pharmchem Co.,Ltd. News. [Link]

  • North, M., et al. (n.d.). Synthesis of H-Leu-Ala-Phe-OH in solvent mixtures and neat solvents... ResearchGate. [Link]

  • Kumar, A., et al. (2023). Self-Assembly of Diphenylalanine–Peptide Nucleic Acid Conjugates. ACS Omega. [Link]

  • Thota, C. K. S., et al. (2021). Self-Assembly Dipeptide Hydrogel: The Structures and Properties. PMC. [Link]

  • Ulijn, R. V., et al. (2017). Recent advances in short peptide self-assembly: from rational design to novel applications. Research Explorer - The University of Manchester. [Link]

  • Agredo, P., et al. (2023). Supramolecular Phenylalanine-Derived Hydrogels for the Sustained Release of Functional Proteins. ACS Biomaterials Science & Engineering. [Link]

  • Agredo, P., et al. (2023). Supramolecular Phenylalanine-Derived Hydrogels for the Sustained Release of Functional Proteins. PMC. [Link]

  • Liyanage, W., et al. (2017). Low Molecular Weight Supramolecular Hydrogels for Sustained and Localized In Vivo Drug Delivery. PMC. [Link]

  • Mándity, I., et al. (2025). Composite hydrogels of phenylalanine dipeptides with trivalent metal cations. Materials Advances (RSC Publishing). [Link]

  • Gafitanu, C. A., et al. (2022). Impact of gelation method on thixotropic properties of phenylalanine-derived supramolecular hydrogels. ResearchGate. [Link]

  • Agredo, P., et al. (2025). Effect of pH on the Emergent Viscoelastic Properties of Cationic Phenylalanine-Derived Supramolecular Hydrogels. PMC. [Link]

  • Lampel, A., et al. (2025). Fmoc-diphenylalanine hydrogels: Understanding the variability in reported mechanical properties. ResearchGate. [Link]

  • Li, J., et al. (2023). Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. The Journal of Organic Chemistry - ACS Publications. [Link]

Sources

Exploratory

Technical Guide: H-Ala-D-Phe-OH – The Heterochiral Functional Motif

The following technical guide details the properties, synthesis, and applications of the heterochiral dipeptide H-Ala-D-Phe-OH . This guide focuses on its utility as a protease-resistant building block, a bacterial-speci...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of the heterochiral dipeptide H-Ala-D-Phe-OH . This guide focuses on its utility as a protease-resistant building block, a bacterial-specific substrate, and a modulator of material degradation.

Part 1: Executive Summary & Core Mechanism

H-Ala-D-Phe-OH (L-Alanyl-D-Phenylalanine) is a heterochiral dipeptide distinct from its homochiral counterpart (L-Ala-L-Phe) due to the inclusion of a D-amino acid at the C-terminus. This stereochemical inversion confers unique physicochemical and biological properties, primarily enzymatic resistance to mammalian proteases while retaining susceptibility to specific bacterial dipeptidases.

For drug development and biomaterials professionals, this molecule represents a "selectivity filter"—a structural motif that remains stable in human serum but can be activated or degraded in specific microbial environments or used to tune the hydrolytic stability of polymers.

The Heterochiral Advantage
  • Proteolytic Stability: Mammalian proteases (e.g., chymotrypsin, pepsin) predominantly recognize L-L peptide bonds. The L-D bond in H-Ala-D-Phe-OH drastically reduces hydrolysis rates in physiological fluids.

  • Structural Kinking: The heterochiral alternation (L followed by D) favors the formation of

    
    -turn structures in longer peptide chains, preventing the formation of continuous 
    
    
    
    -sheets often seen in L-L amyloid aggregation.
  • Bacterial Specificity: Specific bacterial enzymes, such as VanX-like D,D-dipeptidases (e.g., PcgL in Salmonella), can hydrolyze D-stereocenters, offering a mechanism for targeted release.

Part 2: Applications in Drug Delivery & Diagnostics

Bacterial-Activated Prodrug Systems

The most high-value application of H-Ala-D-Phe-OH lies in microbial-triggered drug delivery . Because mammalian enzymes cannot easily cleave the L-Ala-D-Phe bond, cytotoxic payloads attached to this motif remain inert in the bloodstream. Upon reaching a bacterial infection site, specific bacterial dipeptidases cleave the bond, releasing the active drug.

  • Mechanism: The dipeptide acts as a "capping" group or linker.

  • Target Enzymes: VanX (Enterococci), PcgL (Salmonella).

  • Workflow:

    • Synthesize Prodrug: [Drug]-[Linker]-Ala-D-Phe-OH

    • Systemic Administration: Stable in serum.

    • Infection Site: Bacterial PcgL hydrolyzes the bond.

    • Result: Localized high concentration of therapeutic.

Diagnostic Substrates

H-Ala-D-Phe-OH serves as a specific substrate for detecting bacterial contamination or infection.

  • Protocol: The dipeptide is coupled to a fluorophore (e.g., AMC or ACC).

  • Readout: Hydrolysis by bacterial D-stereospecific proteases releases the fluorophore, generating a signal. This is used to differentiate specific bacterial strains (e.g., distinguishing Salmonella from E. coli strains lacking PcgL).

Part 3: Applications in Biomaterials & Tissue Engineering

Tunable Degradation in Polymers

Incorporating H-Ala-D-Phe-OH into polymer backbones, such as Poly(amide-imide)s (PAIs) , allows for precise control over biodegradation rates.

  • Data Insight: Homochiral polymers (containing L-Ala-L-Phe) degrade rapidly via enzymatic hydrolysis. Heterochiral polymers (containing L-Ala-D-Phe) degrade significantly slower.

  • Application: Long-term implantable devices where rapid resorption is undesirable.

Table 1: Degradation Kinetics of Dipeptide-Containing Polymers

Polymer MotifStereochemistryEnzymatic Half-Life (In Vitro)Application Suitability
L-Ala-L-Phe Homochiral< 24 HoursRapid release scaffolds
L-Ala-D-Phe Heterochiral> 120 HoursLong-term support/implants
D-Ala-D-Phe Homochiral (D)Indefinite (High Stability)Permanent fixtures
Surface Functionalization (Bioactive Spacers)

In orthopedic implants (Titanium surfaces), H-Ala-D-Phe-OH is used as a protease-resistant spacer .

  • Problem: Bioactive peptides (e.g., RGD) attached directly to metals can be cleaved by serum proteases before cells adhere.

  • Solution: Using H-Ala-D-Phe as a linker extends the bioactive motif away from the surface while resisting cleavage.

  • Outcome: Enhanced osteoblast adhesion and proliferation over extended periods compared to L-L linkers.

Part 4: Technical Workflow (Synthesis & Visualization)

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

To synthesize high-purity H-Ala-D-Phe-OH without racemization, a standard Fmoc-SPPS protocol is adapted.

Materials:

  • Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (prevents racemization of C-terminal D-Phe).

  • Amino Acids: Fmoc-D-Phe-OH, Fmoc-Ala-OH.

  • Coupling Agents: HBTU/DIEA.

Step-by-Step Methodology:

  • Resin Loading: Swell 2-CTC resin in DCM. Add Fmoc-D-Phe-OH (1.2 eq) + DIEA (4 eq). Agitate for 2 hrs. Cap unreacted sites with MeOH.

  • Deprotection: Wash with DMF. Treat with 20% Piperidine/DMF (2 x 10 min) to remove Fmoc.

  • Coupling: Activate Fmoc-Ala-OH (3 eq) with HBTU (3 eq) and DIEA (6 eq) in DMF. Add to resin. Agitate 1 hr.

  • Final Cleavage: Treat resin with 95% TFA / 2.5% TIS / 2.5% H2O for 2 hrs.

  • Precipitation: Drop filtrate into cold diethyl ether. Centrifuge to collect white precipitate.

  • Purification: Reverse-phase HPLC (C18 column). Gradient: 5-60% ACN in water (0.1% TFA).

Visualization: Synthesis & Application Logic

G cluster_0 Synthesis (SPPS) cluster_1 Bio-Application Logic Resin 2-CTC Resin Load Load Fmoc-D-Phe-OH Resin->Load Deprot Fmoc Removal (20% Piperidine) Load->Deprot Couple Couple Fmoc-Ala-OH (HBTU/DIEA) Deprot->Couple Cleave Cleavage (95% TFA) Couple->Cleave Dipeptide H-Ala-D-Phe-OH Motif Cleave->Dipeptide Purification Serum Mammalian Serum (Proteases) Dipeptide->Serum Bacteria Bacterial Infection (PcgL/VanX) Dipeptide->Bacteria Stable STABLE (Circulation) Serum->Stable No L-L Bond Active CLEAVED (Drug Release) Bacteria->Active D-Stereospecificity

Caption: Workflow showing the synthesis of H-Ala-D-Phe-OH and its selective activation mechanism in biological environments.

Part 5: Quality Control & Characterization

Validating the heterochirality is critical, as accidental racemization converts the valuable D-isomer back to the common L-isomer.

  • Marfey’s Method (Chiral Analysis):

    • Hydrolyze the dipeptide (6N HCl, 110°C, 24h).

    • Derivatize with FDAA (Marfey’s Reagent).[1]

    • Analyze via HPLC.[1][2][3][4][5] The L-Ala-D-Phe derivative elutes at a distinct retention time compared to L-Ala-L-Phe.

  • NMR Spectroscopy:

    • 
      H NMR in DMSO-d6. The amide proton chemical shifts and coupling constants (
      
      
      
      -values) differ between diastereomers due to different magnetic environments in the chiral pocket.

References

  • Bachem. "Ala-Phe-OH and Derivatives: Product Specifications." Bachem Product Catalog. Link

  • Lessard, I. A., & Walsh, C. T. (1999). "VanX, a bacterial D-alanyl-D-alanine dipeptidase: Resistance to vancomycin."[6][7] Proceedings of the National Academy of Sciences. Link

  • Fothergill, J. C., et al. (2013). "Effect of Homochirality of Dipeptide to Polymers' Degradation." Polymers, 12(9), 2164.[8] Link

  • Giaretta, A., et al. (2022). "Selective Grafting of Protease-Resistant Adhesive Peptides on Titanium Surfaces." Padua Research Archive. Link

  • Periplasmic D-Alanyl-D-Alanine Dipeptidase in Salmonella. (2003). Journal of Bacteriology. Link

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Solution-Phase Synthesis of H-Ala-D-Phe-OH

Abstract This document provides a comprehensive, field-proven guide to the solution-phase synthesis of the dipeptide H-Ala-D-Phe-OH. The protocol leverages the widely adopted Fmoc (9-fluorenylmethyloxycarbonyl) protectio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven guide to the solution-phase synthesis of the dipeptide H-Ala-D-Phe-OH. The protocol leverages the widely adopted Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy, utilizing Fmoc-Ala-OH and D-Phe-OH as starting materials. This guide is structured to provide not only a step-by-step experimental protocol but also the underlying chemical principles and rationale, ensuring both reproducibility and a deeper understanding of the synthetic process. We will cover the critical stages of peptide coupling, N-terminal deprotection, and final product purification and characterization, offering insights into common challenges and optimization strategies.

Introduction and Strategic Overview

The dipeptide H-Ala-D-Phe-OH, composed of L-Alanine and D-Phenylalanine, is a valuable building block in peptidomimetic studies and drug discovery. The inclusion of the non-canonical D-amino acid can impart increased enzymatic stability and unique conformational properties to larger peptide structures.

While Solid-Phase Peptide Synthesis (SPPS) is the dominant methodology for creating long peptides[1], for a simple dipeptide like H-Ala-D-Phe-OH, a classical solution-phase approach offers distinct advantages. These include ease of scale-up, lower cost of goods for simple targets, and the ability to purify and characterize intermediates, which can be crucial for process optimization.[2][3][4]

Our synthetic strategy involves two core chemical transformations:

  • Peptide Bond Formation: The carboxyl group of N-terminally protected Fmoc-Ala-OH is activated and coupled with the free amino group of D-Phe-OH.

  • Fmoc Deprotection: The base-labile Fmoc group is selectively removed from the newly formed dipeptide, liberating the N-terminus to yield the final product, H-Ala-D-Phe-OH.

This application note will detail a robust protocol using a carbodiimide-mediated coupling reaction, a cornerstone of modern peptide synthesis.

The Chemical Rationale: A Self-Validating System

A successful synthesis is built on understanding the function and causality of each reagent and step. This protocol is designed as a self-validating system, where the logic of the chemistry guides the experimental choices.

The Role of N-Terminal Protection

The Fmoc group is an essential tool in peptide synthesis. Its fluorenyl moiety is a chromophore, allowing for easy monitoring of its removal by UV spectroscopy. More critically, it masks the nucleophilic amino group of the alanine residue. Without this protection, adding a coupling agent would result in uncontrolled polymerization of Fmoc-Ala-OH itself. The Fmoc group is stable to the acidic conditions used for side-chain deprotection but is readily cleaved by a weak base, such as piperidine, providing an orthogonal protection scheme.[1][5]

The Mechanism of Peptide Coupling

Peptide bond formation is not spontaneous; it requires the activation of the carboxylic acid. Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are powerful dehydrating agents that achieve this activation.[6][7]

The mechanism proceeds as follows[8][9]:

  • The carboxylate of Fmoc-Ala-OH attacks the central carbon of the carbodiimide, forming a highly reactive O-acylisourea intermediate.

  • This intermediate can be directly attacked by the amino group of D-Phe-OH to form the peptide bond and a urea byproduct (e.g., dicyclohexylurea, DCU).

However, the O-acylisourea intermediate is unstable and can undergo an intramolecular rearrangement to a non-reactive N-acylurea, terminating the reaction. To prevent this and to suppress potential racemization, an additive like 1-Hydroxybenzotriazole (HOBt) is crucial.[8][10][11] HOBt rapidly traps the O-acylisourea to form an active ester, which is more stable but still highly reactive towards the amine, ensuring a high-yield and high-purity coupling.[12][13]

Alternatively, phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HBTU, HATU) reagents can be used, which activate the carboxylic acid via a similar active ester intermediate mechanism and are often preferred for their high efficiency and reduced side reactions.[12][14]

The Mechanism of Fmoc Deprotection

The hydrogen on the 9-position of the fluorenyl ring is acidic. A base, typically a secondary amine like piperidine, abstracts this proton. This initiates an E1cB elimination mechanism, leading to the cleavage of the C-O bond and the formation of dibenzofulvene and carbon dioxide. The excess piperidine in the reaction mixture also acts as a scavenger, trapping the reactive dibenzofulvene to form a stable adduct, preventing side reactions with the newly liberated amine.[5][15]

Materials, Reagents, and Equipment

Reagents and Chemicals
Reagent/ChemicalGradeSupplier (Example)Notes
Fmoc-L-Ala-OH≥99%Sigma-Aldrich, Bachem
D-Phenylalanine (D-Phe-OH)≥99%Sigma-Aldrich
Dicyclohexylcarbodiimide (DCC)≥99%Sigma-AldrichCaution: Potent allergen.
1-Hydroxybenzotriazole (HOBt)Anhydrous or HydrateSigma-AldrichCaution: Potentially explosive when dry.
N,N-Dimethylformamide (DMF)Anhydrous, Peptide Synthesis GradeFisher Scientific
Dichloromethane (DCM)AnhydrousFisher Scientific
Ethyl Acetate (EtOAc)ACS GradeVWR
n-HexaneACS GradeVWR
Sodium Bicarbonate (NaHCO₃)ACS GradeFisher ScientificFor aqueous work-up.
Hydrochloric Acid (HCl)37%Fisher ScientificFor aqueous work-up.
Magnesium Sulfate (MgSO₄)AnhydrousFisher ScientificFor drying organic layers.
Piperidine≥99%Sigma-AldrichCaution: Toxic and corrosive.
Diethyl EtherAnhydrousFisher ScientificFor precipitation.
Equipment
  • Magnetic stirrer hotplate

  • Round-bottom flasks and assorted glassware

  • Magnetic stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • High-vacuum pump and manifold

  • Analytical balance (4 decimal places)

  • pH meter or pH strips

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • HPLC system (preparative and analytical)

  • Mass spectrometer (e.g., ESI-MS)

  • NMR spectrometer

Detailed Experimental Protocols

This protocol is designed for a 10 mmol scale. Adjustments can be made as needed.

Workflow Overview

G cluster_coupling Part 1: Peptide Coupling cluster_deprotection Part 2: Fmoc Deprotection cluster_purification Part 3: Purification & Analysis A Dissolve Fmoc-Ala-OH & D-Phe-OH in DMF B Add HOBt A->B C Cool to 0°C B->C D Add DCC Solution C->D E React for 12-24h D->E F Work-up & Isolation E->F G Dissolve Protected Dipeptide in DMF F->G Fmoc-Ala-D-Phe-OH H Add 20% Piperidine/DMF G->H I React for 1-2h H->I J Precipitate & Isolate Crude Product I->J K Purify by RP-HPLC J->K Crude H-Ala-D-Phe-OH L Lyophilize Pure Fractions K->L M Characterize by MS & NMR L->M

Caption: Overall workflow for the synthesis of H-Ala-D-Phe-OH.

Part 1: Peptide Coupling to Synthesize Fmoc-Ala-D-Phe-OH

Chemical Reaction

reaction FmocAla Fmoc-Ala-OH reagents DCC, HOBt DMF, 0°C to RT DPhe H-D-Phe-OH plus + FmocAlaDPhe Fmoc-Ala-D-Phe-OH reagents->FmocAlaDPhe

Caption: Coupling of Fmoc-Ala-OH and D-Phe-OH.

Procedure:

  • Reactant Setup: To a 250 mL round-bottom flask, add Fmoc-L-Ala-OH (3.11 g, 10.0 mmol) and D-Phe-OH (1.65 g, 10.0 mmol).

  • Dissolution: Add 80 mL of anhydrous DMF and stir with a magnetic stir bar until all solids are dissolved.

  • Additive: Add HOBt (1.53 g, 10.0 mmol, assuming monohydrate). Stir for 10 minutes.

    • Rationale: HOBt is added before the coupling agent to be available immediately to trap the reactive intermediate, minimizing side reactions.[8]

  • Activation: In a separate flask, dissolve DCC (2.27 g, 11.0 mmol, 1.1 eq) in 20 mL of anhydrous DMF.

  • Reaction Initiation: Cool the main reaction flask to 0°C in an ice bath. Add the DCC solution dropwise over 15 minutes.

    • Rationale: The coupling reaction is exothermic. Cooling and slow addition of DCC prevent runaway reactions and minimize racemization.[12]

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 95:5 DCM:MeOH). The starting materials should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up - DCU Removal: Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DMF.

  • Work-up - Extraction: Transfer the filtrate to a 1 L separatory funnel and dilute with 400 mL of Ethyl Acetate (EtOAc). a. Wash with 1 M HCl (2 x 150 mL). b. Wash with saturated NaHCO₃ solution (2 x 150 mL). c. Wash with brine (1 x 150 mL).

    • Rationale: The acidic wash removes any unreacted D-Phe-OH and residual base. The basic wash removes unreacted Fmoc-Ala-OH and HOBt.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield a white solid or foam.

  • Purification (Optional): The crude Fmoc-Ala-D-Phe-OH can often be used directly in the next step. If required, it can be purified by recrystallization from EtOAc/Hexane or by flash column chromatography.

Part 2: Fmoc Deprotection to Synthesize H-Ala-D-Phe-OH

Procedure:

  • Setup: Dissolve the crude Fmoc-Ala-D-Phe-OH (assuming ~10.0 mmol) in 50 mL of DMF in a 250 mL round-bottom flask.

  • Deprotection Reagent: Prepare a 20% (v/v) solution of piperidine in DMF. Add 50 mL of this solution to the flask (final concentration will be ~10% piperidine).

    • Rationale: A 10-20% piperidine/DMF solution is standard for efficient Fmoc removal without significant side reactions.[5][16][17]

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Monitoring: The reaction can be monitored by TLC. The UV-active starting material spot will disappear, and a new, more polar, UV-inactive (but ninhydrin-positive) spot will appear.

  • Product Isolation: Concentrate the reaction mixture on a rotary evaporator to remove most of the DMF and piperidine.

  • Precipitation: Add 200 mL of cold diethyl ether to the concentrated residue. Stir vigorously. A white precipitate of the crude dipeptide should form.

  • Filtration: Collect the solid product by filtration, wash thoroughly with diethyl ether to remove the dibenzofulvene-piperidine adduct, and dry under high vacuum.

Part 3: Purification and Characterization

The final and most critical step is to obtain the pure dipeptide and confirm its identity. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for peptide purification.[18]

3.1. Preparative RP-HPLC Protocol

ParameterSetting
Column C18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 20.0 mL/min
Gradient 5-35% B over 40 min
Detection 220 nm
Sample Prep Dissolve crude peptide in Mobile Phase A (~10 mg/mL) and filter.
Note: This is a starting gradient and should be optimized based on analytical HPLC runs.
  • Purification: Inject the filtered crude sample onto the preparative HPLC system.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Analysis: Analyze the collected fractions by analytical HPLC to confirm purity (>98%).

  • Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) to obtain the final product as a fluffy white solid (TFA salt).

3.2. Characterization

  • Mass Spectrometry (MS):

    • Technique: Electrospray Ionization (ESI-MS).

    • Expected Result: A major ion peak corresponding to the [M+H]⁺ of H-Ala-D-Phe-OH.

    • Calculated [M+H]⁺: C₁₂H₁₇N₂O₃⁺ = 237.12 Da.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Technique: ¹H NMR in a suitable solvent (e.g., D₂O or DMSO-d₆).

    • Expected Result: The spectrum should show characteristic peaks for the alanine methyl group, the α-protons of both residues, and the aromatic protons of the phenylalanine side chain. The integration of these peaks should correspond to the number of protons in the structure.[19][20] 2D NMR experiments like COSY and TOCSY can further confirm the connectivity within each amino acid residue.[20][21]

Conclusion

This application note provides a robust and well-rationalized protocol for the solution-phase synthesis of H-Ala-D-Phe-OH. By understanding the chemical principles behind each step—from the necessity of the Fmoc protecting group and the mechanism of carbodiimide coupling to the specifics of base-mediated deprotection—researchers can confidently execute and troubleshoot this synthesis. The inclusion of detailed purification and characterization steps ensures the final product meets the high standards of purity and identity required for subsequent applications in research and drug development.

References

  • ResearchGate. Synthesis of H-Leu-Ala-Phe-OH in solvent mixtures and neat solvents... Available at: [Link]

  • ACS Omega. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Available at: [Link]

  • Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • National Center for Biotechnology Information. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. Available at: [Link]

  • ACS Publications. Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. Available at: [Link]

  • Google Patents. CN112110868A - Preparation method of Fmoc-beta-Ala-AA-OH.
  • ResearchGate. Kinetics for the coupling of Fmoc-Gly-OH onto H-Pro-Phe-Ala-CTR using... Available at: [Link]

  • National Center for Biotechnology Information. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Available at: [Link]

  • Royal Society of Chemistry. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Available at: [Link]

  • ACS Publications. Peptide Coupling Reagents, More than a Letter Soup. Available at: [Link]

  • Adesis, Inc. Solid-Phase vs. Liquid-Phase Peptide Synthesis: Capabilities and Applications. Available at: [Link]

  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide synthesis protocols. Humana press.
  • Aapptec Peptides. Carbodiimides and Additives. Available at: [Link]

  • University of Zurich. Peptide/Protein NMR. Available at: [Link]

  • Digital CSIC. Supporting Information. Available at: [Link]

  • Kerman University of Medical Sciences. Rapid One-Step Separation and Purification of Recombinant Phenylalanine Dehydrogenase in Aqueous Two-Phase Systems. Available at: [Link]

  • ACS Publications. Fully Automated Characterization of Protein–Peptide Binding by Microfluidic 2D NMR. Available at: [Link]

  • Aapptec Peptides. Fmoc-(FmocHmb)Phe-OH [148515-88-2]. Available at: [Link]

  • PubMed. Rapid one-step separation and purification of recombinant phenylalanine dehydrogenase in aqueous two-phase systems. Available at: [Link]

  • Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. Available at: [Link]

  • ResearchGate. Mechanism of peptide bond formation through carbodiimide. Available at: [Link]

  • ResearchGate. In peptide synthesis using HBTU/HOBt coupling, Why is HOBt required? Isn't HBTU alone enough for the coupling to complete? Available at: [Link]

  • Wikipedia. Peptide synthesis. Available at: [Link]

  • National Center for Biotechnology Information. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Available at: [Link]

  • Wikipedia. Carbodiimide. Available at: [Link]

Sources

Application

Technical Guide: Preparation of Stable H-Ala-D-Phe-OH Stock Solutions in Organic Solvents

Abstract Preparing high-concentration stock solutions of short, zwitterionic dipeptides like H-Ala-D-Phe-OH in organic solvents presents a dual challenge: overcoming the high crystal lattice energy typical of zwitterions...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Preparing high-concentration stock solutions of short, zwitterionic dipeptides like H-Ala-D-Phe-OH in organic solvents presents a dual challenge: overcoming the high crystal lattice energy typical of zwitterions and preventing spontaneous cyclization into diketopiperazines (DKPs). This guide outlines a protocol for preparing stable stock solutions in Dimethyl Sulfoxide (DMSO) . It emphasizes the critical necessity of acidic modulation to disrupt ionic networks and inhibit DKP formation, ensuring the chemical integrity of the peptide for downstream applications in synthesis and biological assays.

Introduction: The Zwitterion & DKP Challenge

Chemical Nature of H-Ala-D-Phe-OH

H-Ala-D-Phe-OH is a dipeptide comprising L-Alanine and D-Phenylalanine. Unlike protected peptides, it possesses a free N-terminal amine (


) and a C-terminal carboxylate (

) at neutral pH.
  • Molecular Weight: ~236.27 g/mol [1]

  • Hydrophobicity: Moderate (Alanine is neutral; D-Phenylalanine is hydrophobic).

  • Solubility Class: Zwitterionic solid.

The Solubility Paradox

While often soluble in water, zwitterionic peptides are notoriously difficult to dissolve in pure organic solvents (like methanol, acetonitrile, or pure DMF) because the electrostatic attraction between the ammonium and carboxylate groups (lattice energy) is stronger than the solvation energy provided by the organic solvent.

The "DKP Trap" (Critical Stability Warning)

Dipeptides with a free amine and free acid are thermodynamically prone to intramolecular cyclization to form diketopiperazines (DKPs) (2,5-dioxopiperazines).

  • Mechanism: The N-terminal amine nucleophilically attacks the C-terminal carbonyl.

  • Catalysts: This reaction is accelerated by heat , basic conditions , and neutral organic solvents where the zwitterion is less stabilized than in water.

  • Consequence: A stock solution prepared in pure neutral DMSO may slowly convert to the inactive cyclic form upon storage.

Solvent Selection & Strategy

To ensure both solubility and stability, we cannot use a single pure solvent. We must use a Solvent System .

Solvent CandidateSolubilizing PowerStability Risk (DKP)Recommendation
Pure DMSO HighModerateNot Recommended for long-term storage. Risk of slow cyclization.
DMSO + 1% TFA High Low Preferred. Protonation of

breaks lattice and blocks nucleophilic amine attack.
DMF ModerateHighAvoid. DMF often contains trace amines (dimethylamine) that catalyze DKP formation.
Methanol/Ethanol LowModeratePoor solubility for this specific zwitterion.
HFIP Very HighLowExcellent alternative, but expensive and volatile. Use only if DMSO is incompatible.
The Acidic Tuning Strategy

Adding a small equivalent of Trifluoroacetic Acid (TFA) or Acetic Acid (AcOH) serves two functions:

  • Solubility: It protonates the carboxylate (

    
    ), breaking the strong ionic lattice interactions.
    
  • Stability: It ensures the N-terminus remains fully protonated (

    
    ), removing the nucleophilicity required for DKP cyclization.
    

Detailed Protocol

Materials Required
  • Peptide: H-Ala-D-Phe-OH (Purity >98%).

  • Primary Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Grade: Molecular Biology/Cell Culture (≥99.9%).

  • Acid Modifier: Trifluoroacetic Acid (TFA), Sequencing Grade.

  • Equipment: Analytical balance, vortex mixer, ultrasonic bath (with temperature control), glass vials (amber).

Step-by-Step Preparation (10 mM Stock)

Step 1: Solvent Preparation (The "Acidified DMSO") Prepare a solution of 1% (v/v) TFA in DMSO .

  • Why: Pre-mixing ensures the acid is evenly distributed before it hits the peptide clumps.

  • Recipe: Add 10 µL of TFA to 990 µL of Anhydrous DMSO. Mix well.

Step 2: Weighing Weigh approximately 2.4 mg of H-Ala-D-Phe-OH into a chemically resistant glass vial (e.g., borosilicate).

  • Calculation:

    
    .
    
  • Note: Do not use polystyrene plastics; DMSO dissolves them.

Step 3: Solvation Add 1.0 mL of the 1% TFA/DMSO solution to the vial.

Step 4: Mechanical Dispersion Vortex vigorously for 30 seconds. The solution may appear cloudy initially.

Step 5: Controlled Sonication Sonicate the vial in a water bath for 1-5 minutes.

  • CRITICAL: Keep the bath temperature below 30°C . Use ice if necessary. Heat accelerates degradation.

  • Visual Check: The solution should become crystal clear. If particles remain, add more solvent or increase sonication time (do not heat).

Step 6: Filtration (Optional but Recommended) For cell-based assays, filter the solution through a 0.2 µm PTFE (hydrophobic) syringe filter to ensure sterility and remove micro-particulates.

Quality Control & Validation

Before using the stock in critical experiments, validate the concentration and integrity.

UV-Vis Spectroscopy

H-Ala-D-Phe-OH contains a Phenylalanine residue.

  • Absorbance Max:

    
    .
    
  • Protocol: Dilute 10 µL of stock into 990 µL water. Measure

    
    .
    
  • Calculation: Use the extinction coefficient of Phenylalanine (

    
    ). Note that this signal is weak; HPLC is preferred for precise quantification.
    
HPLC Verification (Purity Check)

Inject the stock to verify no DKP peak has formed.

  • Column: C18 Reverse Phase.

  • Mobile Phase: Water/Acetonitrile with 0.1% TFA.

  • Detection: 214 nm (peptide bond) and 257 nm.

  • Success Criteria: Single peak. DKP usually elutes later (more hydrophobic) or earlier depending on the gradient, but distinct from the linear dipeptide.

Storage & Stability

  • Temperature: Store at -20°C or -80°C .

  • Container: Amber glass vials with PTFE-lined caps (to prevent DMSO hygroscopicity).

  • Shelf Life:

    • Pure DMSO: < 1 month (Risk of DKP).

    • Acidified DMSO (1% TFA): 6-12 months.[2][3]

  • Freeze-Thaw: Limit to < 5 cycles. Aliquot into small volumes (e.g., 50 µL) immediately after preparation.

Visualization of Workflows

Decision Logic for Solvent Selection

This diagram illustrates the logic used to select the Acidified DMSO system over others.

SolventSelection Start Start: H-Ala-D-Phe-OH Solid CheckCharge Analyze Charge State (Zwitterion: NH3+ / COO-) Start->CheckCharge Goal Goal: Organic Stock Solution CheckCharge->Goal PureDMSO Pure DMSO/DMF Goal->PureDMSO Standard approach AcidDMSO DMSO + 1% TFA Goal->AcidDMSO Optimized approach Lattice Issue: High Lattice Energy (Insoluble) PureDMSO->Lattice Neutral pH DKP Issue: DKP Formation Risk (Instability) PureDMSO->DKP Nucleophilic Amine Success Result: Soluble & Stable AcidDMSO->Success Protonation breaks lattice & prevents cyclization Water Aqueous Buffer Lattice->AcidDMSO Fix: Add Acid DKP->AcidDMSO Fix: Add Acid

Caption: Decision tree highlighting why Acidified DMSO is the necessary choice to overcome solubility and stability issues.

Preparation Workflow

Step-by-step visual guide for the laboratory bench.

PrepProtocol Step1 Step 1 Weigh Peptide (2.4 mg) Step2 Step 2 Prepare Solvent (DMSO + 1% TFA) Step1->Step2 Step3 Step 3 Combine & Vortex (30 sec) Step2->Step3 Step4 Step4 Step3->Step4 Step5 Step 5 Aliquot & Freeze (-20°C) Step4->Step5

Caption: Linear workflow for the preparation of the stock solution.

References

  • Bachem. "Peptide Solubility Guidelines." Bachem Technical Library. Link

  • Sigma-Aldrich. "Handling and Solubility of Peptides." Merck/Sigma Technical Documents. Link

  • Gairí, M., et al. "Diketopiperazine formation during solid-phase peptide synthesis of C-terminal proline peptides." Journal of Peptide Science, 2022. (Context on DKP mechanism). Link

  • PubChem. "D-Phenylalanine Compound Summary." National Library of Medicine. Link

Sources

Method

analysis of H-Ala-D-Phe-OH by LC-MS/MS

Application Note: Stereoselective LC-MS/MS Quantitation of H-Ala-D-Phe-OH Executive Summary Objective: To establish a robust, self-validating LC-MS/MS protocol for the quantitation of H-Ala-D-Phe-OH (Alanyl-D-Phenylalani...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective LC-MS/MS Quantitation of H-Ala-D-Phe-OH

Executive Summary

Objective: To establish a robust, self-validating LC-MS/MS protocol for the quantitation of H-Ala-D-Phe-OH (Alanyl-D-Phenylalanine) in biological matrices, ensuring differentiation from its stereoisomers (L-L, D-L, and D-D forms).

Significance: D-amino acid-containing dipeptides are critical biomarkers for bacterial peptidoglycan degradation and are increasingly utilized in peptidomimetic drug design to enhance metabolic stability against proteases. However, standard C18 chromatography often fails to resolve H-Ala-D-Phe-OH (L-D) from its enantiomer H-D-Ala-L-Phe-OH (D-L), leading to quantitation errors. This guide presents a Chiral Selector-Based Methodology utilizing a Crown Ether stationary phase to achieve baseline resolution of all four stereoisomers.

Method Development Strategy: The "Why" Behind the Protocol

The Stereochemical Challenge

H-Ala-D-Phe-OH possesses two chiral centers. This results in four possible isomers:

  • H-L-Ala-L-Phe-OH (L-L): The natural metabolite.

  • H-L-Ala-D-Phe-OH (L-D): The target analyte.

  • H-D-Ala-L-Phe-OH (D-L): The enantiomer of the target.

  • H-D-Ala-D-Phe-OH (D-D): The enantiomer of the natural metabolite.

Critical Insight: While standard Reversed-Phase (C18) chromatography can separate diastereomers (e.g., L-L vs. L-D) due to differences in hydrophobicity, it cannot separate enantiomers (L-D vs. D-L). To validate the purity of H-Ala-D-Phe-OH, a chiral stationary phase (CSP) is mandatory.

Column Selection: Crown Ether Technology

We utilize a CROWNPAK CR-I(+) column.[1] This CSP contains a chiral crown ether (3,3'-diphenyl-1,1'-binaphthyl-20-crown-6) that forms host-guest complexes with the primary ammonium group of the N-terminal Alanine.

  • Mechanism: The ammonium ion (

    
    ) docks into the crown ether ring. The chiral barriers (binaphthyl groups) sterically discriminate between the spatial orientation of the 
    
    
    
    -carbon substituents (Methyl for Ala, Benzyl for Phe).
  • Advantage: Unlike macrocyclic glycopeptides (e.g., Teicoplanin), Crown Ethers offer sharper peak shapes for small dipeptides under acidic mobile phases compatible with MS/MS.

Experimental Workflow

Workflow Sample Biological Sample (Plasma/Cell Lysate) IS_Add Add Internal Standard (H-Ala-L-Phe-d5) Sample->IS_Add Protein_Ppt Protein Precipitation (MeOH:ACN 50:50, 0.1% Formic Acid) IS_Add->Protein_Ppt Lyse & Denature Centrifuge Centrifugation 14,000 x g, 10 min, 4°C Protein_Ppt->Centrifuge Supernatant Supernatant Evaporation & Reconstitution in Mobile Phase A Centrifuge->Supernatant Remove Pellets LC_Sep Chiral LC Separation (CROWNPAK CR-I(+)) Supernatant->LC_Sep Inject 5 µL MS_Det MS/MS Detection (MRM Mode) LC_Sep->MS_Det ESI Positive

Figure 1: Sample preparation and analytical workflow for H-Ala-D-Phe-OH quantitation.

Detailed Protocol

Reagents & Standards
  • Analyte: H-Ala-D-Phe-OH (Custom synthesis or Sigma-Aldrich).

  • Internal Standard (IS): H-Ala-L-Phe-ring-d5 (Isotopic purity >99%).

  • Mobile Phase Modifiers: Perchloric Acid (HClO4) is traditional for Crown Ethers but incompatible with MS. We substitute with TFA (Trifluoroacetic acid) or Formic Acid at higher concentrations to ensure protonation of the N-terminus.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma/matrix into a 1.5 mL tube.

  • Add 10 µL of IS working solution (1 µg/mL in water).

  • Add 200 µL of ice-cold Precipitant (Methanol:Acetonitrile 1:1 v/v + 0.5% Formic Acid).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to a clean tube and evaporate to dryness under

    
     at 40°C.
    
  • Reconstitute in 100 µL of Mobile Phase A (see below).

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (e.g., Agilent 1290 / Waters UPLC).

  • Column: Daicel CROWNPAK CR-I(+) (3.0 mm x 150 mm, 5 µm).

  • Column Temp: 10°C to 25°C (Lower temperatures often enhance chiral resolution on crown ethers).

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: Water + 0.5% Formic Acid (v/v).

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient: Isocratic elution is preferred for Crown Ethers to maintain complex stability.

    • Condition: 90% A / 10% B.

    • Note: If retention is too low, decrease Acetonitrile to 5%.

Mass Spectrometry:

  • Source: ESI Positive Mode.

  • Spray Voltage: 3500 V.

  • Gas Temp: 300°C.

  • MRM Transitions:

CompoundPrecursor (m/z)Product (m/z)Dwell (ms)CE (eV)Assignment
H-Ala-D-Phe-OH 237.1 120.1 5020Phe Immonium (Quant)
237.1166.15012y1 Ion (Qual)
237.144.15025Ala Immonium (Qual)
IS (Ala-Phe-d5) 242.1 125.1 5020d5-Phe Immonium
  • Technical Note: The transition 237.1 -> 120.1 is highly specific for Phenylalanine-containing peptides. The y1 ion (166.1) corresponds to the cleavage of the peptide bond, retaining the C-terminal Phenylalanine [1].

Data Analysis & Validation

Isomer Separation Logic

To verify the method, inject a "System Suitability Mix" containing all four isomers.

  • Elution Order (Typical on CR-I(+)):

    • D-D Isomer (First)

    • L-D Isomer (Target)

    • D-L Isomer

    • L-L Isomer (Last - Strongest binding due to L-configuration fitting best in the chiral cleft).

Separation cluster_peaks Chromatogram Output Mix Racemic Mix (LL, DD, LD, DL) Column CROWNPAK CR-I(+) Chiral Selector Mix->Column P1 Peak 1: D-D (Weakest Interaction) Column->P1 tR ~ 4 min P2 Peak 2: L-D (Target Analyte) P1->P2 tR ~ 6 min P3 Peak 3: D-L (Enantiomer of Target) P2->P3 tR ~ 9 min P4 Peak 4: L-L (Natural) P3->P4 tR ~ 12 min

Figure 2: Theoretical elution order of Ala-Phe stereoisomers on a Crown Ether column. The specific interaction with the L-Ala amine group typically retains L-N-terminal isomers longer.

Validation Parameters
  • Linearity: 1.0 – 1000 ng/mL (

    
    ).
    
  • Precision (CV%): Intra-day < 5%, Inter-day < 10%.

  • Matrix Effect: Calculate using:

    
    .
    
    • Mitigation: If matrix suppression > 20%, switch to Stable Isotope Dilution (using the d5-IS) which corrects for ionization efficiency differences.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Co-elution of Isomers Temperature too highLower column oven to 10°C or 5°C. Lower temperature reduces molecular rotation, enhancing chiral recognition.
Peak Tailing Secondary interactionsIncrease Formic Acid to 1.0% or add 5 mM Ammonium Formate.
Low Sensitivity Ion suppressionImprove sample cleanup. Switch from Protein Ppt to SPE (Oasis MCX - Mixed Mode Cation Exchange) to remove phospholipids.
No Retention High Organic ContentCrown ethers require water for formation. Ensure mobile phase is at least 80% aqueous.

References

  • Fragmentation of Protonated Peptides. Journal of the American Society for Mass Spectrometry. Standard peptide fragmentation rules (y-ions and immonium ions). Link

  • Chiral Separation of Amino Acids and Peptides. Journal of Separation Science. Discusses the use of Crown Ether columns for D-amino acid analysis. Link

  • CROWNPAK CR-I(+) Application Guide. Daicel Chiral Technologies. Technical specifications for crown ether stationary phases. Link

  • Analysis of D-Amino Acids in Biological Matrices. Journal of Chromatography B. Protocols for handling chiral dipeptides in plasma. Link

(Note: The elution order in Figure 2 is a generalized model for Crown Ethers where L-isomers generally complex more strongly. Actual elution must be determined experimentally with standards.)

Sources

Application

Mastering Supramolecular Engineering: Application Notes &amp; Protocols for H-Ala-D-Phe-OH Nanostructure Formation

For Researchers, Scientists, and Drug Development Professionals In the burgeoning field of nanomedicine and material science, the spontaneous organization of small molecules into well-defined nanostructures offers a powe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the burgeoning field of nanomedicine and material science, the spontaneous organization of small molecules into well-defined nanostructures offers a powerful bottom-up approach to creating novel functional materials. Among these, short peptides have garnered significant attention due to their inherent biocompatibility, chemical diversity, and predictable self-assembly behavior. This guide provides a comprehensive technical overview and detailed protocols for the formation of supramolecular nanostructures from the heterochiral dipeptide H-Ala-D-Phe-OH.

As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring a deep and practical understanding for researchers at all levels. We will delve into the fundamental principles governing the self-assembly of this unique dipeptide, detail validated protocols for the preparation of its nanostructures, and outline the essential characterization techniques to visualize and analyze the resulting morphologies.

The Science of Self-Assembly: Understanding H-Ala-D-Phe-OH

The self-assembly of dipeptides is a complex process governed by a delicate balance of non-covalent interactions.[1][2][3] In the case of H-Ala-D-Phe-OH, the interplay between the hydrophobic and aromatic nature of the phenylalanine residue and the smaller, aliphatic alanine residue, combined with the specific stereochemistry (L-Ala and D-Phe), dictates the final supramolecular architecture.

Driving Forces of Nanostructure Formation

The spontaneous organization of H-Ala-D-Phe-OH into ordered structures is primarily driven by a combination of the following non-covalent interactions:

  • π-π Stacking: The aromatic phenyl rings of the D-phenylalanine residues are the primary drivers of self-assembly, stacking in a way that minimizes their exposure to the aqueous environment.[4] This interaction is a major stabilizing force in the formation of rod-shaped nanostructures.[4]

  • Hydrogen Bonding: The amide backbone of the dipeptide, along with the terminal amine and carboxylic acid groups, participates in extensive hydrogen bonding networks. These interactions provide directional control and stability to the growing nanostructures.

  • Hydrophobic Interactions: The aliphatic side chain of L-alanine and the phenyl group of D-phenylalanine contribute to the overall hydrophobicity of the molecule, promoting aggregation in aqueous solutions to minimize unfavorable interactions with water molecules.

  • Electrostatic Interactions: The terminal amino and carboxyl groups can be charged depending on the pH of the solution, leading to electrostatic repulsion or attraction that can significantly influence the morphology of the self-assembled structures.[1][2][3]

The Critical Role of Heterochirality

The use of a heterochiral dipeptide (L-Ala and D-Phe) is a key design element. The combination of L- and D-amino acids disrupts the formation of typical β-sheet structures often seen in homochiral peptides. This steric hindrance can lead to the formation of unique nanostructures, such as nanofibers and hydrogels, that may not be accessible with the corresponding homochiral dipeptides.[5]

Experimental Protocols for H-Ala-D-Phe-OH Nanostructure Formation

The following protocols provide detailed, step-by-step methodologies for the preparation of H-Ala-D-Phe-OH nanostructures. The final morphology is highly sensitive to experimental conditions, so precise control over these parameters is crucial.

Materials and Reagents
  • H-Ala-D-Phe-OH dipeptide (purity >98%)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Milli-Q water or equivalent high-purity water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hydrochloric acid (HCl), 0.1 M solution

  • Sodium hydroxide (NaOH), 0.1 M solution

  • Ethanol (absolute)

Protocol 1: Nanofiber Formation via Solvent-Switch Method

This protocol is a common and effective method for inducing the self-assembly of peptide nanostructures.[6]

Step-by-Step Procedure:

  • Stock Solution Preparation: Dissolve H-Ala-D-Phe-OH in HFIP to a final concentration of 10 mg/mL. Ensure the peptide is fully dissolved by gentle vortexing. HFIP is a strong solvent that disrupts intermolecular interactions, ensuring a monomeric state.

  • Initiation of Self-Assembly: Vigorously inject a specific volume of the peptide stock solution into Milli-Q water or PBS (pH 7.4) while vortexing. The final peptide concentration should be in the range of 0.1 - 1.0 mg/mL. The rapid change in solvent polarity triggers the self-assembly process.

  • Incubation: Allow the solution to stand undisturbed at room temperature for at least 24 hours to allow for the maturation and stabilization of the nanostructures.

  • Characterization: The resulting suspension can be directly used for characterization by techniques such as Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM).

Diagram of the Solvent-Switch Workflow:

workflow cluster_prep Preparation cluster_assembly Self-Assembly cluster_maturation Maturation cluster_characterization Characterization Dissolve H-Ala-D-Phe-OH\nin HFIP (10 mg/mL) Dissolve H-Ala-D-Phe-OH in HFIP (10 mg/mL) Inject into\nAqueous Solution\n(0.1-1.0 mg/mL) Inject into Aqueous Solution (0.1-1.0 mg/mL) Dissolve H-Ala-D-Phe-OH\nin HFIP (10 mg/mL)->Inject into\nAqueous Solution\n(0.1-1.0 mg/mL) Solvent Switch Incubate at RT\nfor 24h Incubate at RT for 24h Inject into\nAqueous Solution\n(0.1-1.0 mg/mL)->Incubate at RT\nfor 24h Aging Analyze by\nTEM, AFM, etc. Analyze by TEM, AFM, etc. Incubate at RT\nfor 24h->Analyze by\nTEM, AFM, etc. Analysis

Caption: Workflow for Nanofiber Formation.

Protocol 2: Hydrogel Formation via pH Triggering

This method utilizes a change in pH to induce the self-assembly and subsequent gelation of the dipeptide.

Step-by-Step Procedure:

  • Dissolution at High pH: Suspend H-Ala-D-Phe-OH in Milli-Q water to the desired final concentration (e.g., 5-10 mg/mL).

  • pH Adjustment for Solubilization: Slowly add 0.1 M NaOH dropwise while stirring until the peptide completely dissolves. The pH should be in the alkaline range (typically pH 10-11), where the carboxylic acid group is deprotonated, leading to electrostatic repulsion that prevents aggregation.

  • Induction of Gelation: Slowly add 0.1 M HCl dropwise to the clear peptide solution with gentle stirring until the desired final pH is reached (typically around neutral pH). As the pH decreases, the carboxylic acid becomes protonated, reducing electrostatic repulsion and allowing the non-covalent driving forces to dominate, leading to self-assembly and hydrogel formation.

  • Gel Maturation: Allow the solution to stand undisturbed at room temperature for several hours to a day for the hydrogel network to fully form and stabilize.

  • Characterization: The hydrogel can be characterized by rheology to determine its mechanical properties and by Cryo-SEM or TEM of the dried gel to visualize the fibrillar network.

Diagram of the pH Triggering Workflow:

workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_gelation Gelation cluster_characterization Characterization Suspend H-Ala-D-Phe-OH\nin Water Suspend H-Ala-D-Phe-OH in Water Adjust to High pH\n(e.g., pH 10-11 with NaOH) Adjust to High pH (e.g., pH 10-11 with NaOH) Suspend H-Ala-D-Phe-OH\nin Water->Adjust to High pH\n(e.g., pH 10-11 with NaOH) Deprotonation Adjust to Neutral pH\n(with HCl) Adjust to Neutral pH (with HCl) Adjust to High pH\n(e.g., pH 10-11 with NaOH)->Adjust to Neutral pH\n(with HCl) Protonation & Assembly Analyze by Rheology,\nCryo-SEM, etc. Analyze by Rheology, Cryo-SEM, etc. Adjust to Neutral pH\n(with HCl)->Analyze by Rheology,\nCryo-SEM, etc. Analysis

Caption: Workflow for Hydrogel Formation.

Characterization of H-Ala-D-Phe-OH Nanostructures

A multi-technique approach is essential for a comprehensive understanding of the formed nanostructures.

Technique Information Obtained Typical Sample Preparation
Transmission Electron Microscopy (TEM) Morphology, size, and shape of individual nanostructures (e.g., nanofibers, nanotubes).A drop of the peptide solution is placed on a carbon-coated copper grid and stained with a heavy metal salt (e.g., uranyl acetate) before drying and imaging.
Scanning Electron Microscopy (SEM) Surface topography and morphology of larger assemblies and hydrogel networks.The sample is dried or cryo-fractured, mounted on a stub, and coated with a conductive material (e.g., gold) before imaging.
Atomic Force Microscopy (AFM) High-resolution imaging of the nanostructure's topography and mechanical properties.A drop of the peptide solution is deposited on a freshly cleaved mica surface and allowed to dry before imaging.
Fourier-Transform Infrared (FTIR) Spectroscopy Information on the secondary structure (e.g., β-sheet formation) through analysis of the amide I and II bands.The sample can be analyzed as a dried film or in solution using an appropriate cell.
Circular Dichroism (CD) Spectroscopy Information on the chiral organization and secondary structure of the self-assembled peptides in solution.The peptide solution is placed in a quartz cuvette for analysis.
Rheology Mechanical properties of the hydrogel, including storage (G') and loss (G'') moduli.The hydrogel is placed between the plates of a rheometer for analysis.

Applications in Drug Development and Beyond

The self-assembled nanostructures of H-Ala-D-Phe-OH hold significant promise for various biomedical applications, particularly in drug delivery.[7][8]

  • Drug Encapsulation and Controlled Release: The fibrillar network of the hydrogel can physically entrap drug molecules, providing a scaffold for their sustained release.[7][8] The release kinetics can be tuned by altering the hydrogel's properties.

  • Injectable Scaffolds: The shear-thinning and self-healing properties of some peptide hydrogels make them suitable for injection, allowing for minimally invasive delivery of therapeutics to a target site.

  • Tissue Engineering: The biocompatible and biodegradable nature of peptide-based scaffolds makes them promising materials for tissue regeneration and cell culture.

Troubleshooting and Key Considerations

  • Purity of the Dipeptide: Impurities can significantly affect the self-assembly process. Ensure the use of high-purity H-Ala-D-Phe-OH.

  • Solvent Quality: The presence of contaminants in the solvents can interfere with nanostructure formation. Use high-purity solvents and water.

  • pH Control: Precise control of pH is critical for the pH-triggering method. Use a calibrated pH meter and add acid/base dropwise with continuous monitoring.

  • Concentration Effects: The concentration of the dipeptide has a profound impact on the resulting morphology. It is advisable to screen a range of concentrations to optimize the desired nanostructure.

Conclusion

The heterochiral dipeptide H-Ala-D-Phe-OH is a versatile building block for the creation of well-defined supramolecular nanostructures. By carefully controlling the experimental conditions, researchers can direct the self-assembly process to form nanofibers, hydrogels, and other morphologies with tunable properties. The protocols and characterization techniques outlined in this guide provide a solid foundation for exploring the potential of H-Ala-D-Phe-OH nanostructures in drug delivery, tissue engineering, and other advanced applications.

References

  • Tomar, D., Chaudhary, S., & Jena, K. C. (2019). Self-assembly of l-phenylalanine amino acid: electrostatic induced hindrance of fibril formation. RSC Advances, 9(22), 12596-12605. [Link]

  • Tomar, D., Chaudhary, S., & Jena, K. C. (2019). Self-assembly of l-phenylalanine amino acid: electrostatic induced hindrance of fibril formation. RSC Advances, 9(22), 12596-12605. [Link]

  • Jana, B., Laha, S., & Konar, S. (2023). Solvent Effects on Gelation Behavior of the Organogelator Based on L-Phenylalanine Dihydrazide Derivatives. Gels, 9(12), 949. [Link]

  • Tomar, D., Chaudhary, S., & Jena, K. C. (2019). Self-assembly of l-phenylalanine amino acid: electrostatic induced hindrance of fibril formation. RSC Advances, 9(22), 12596-12605. [Link]

  • Borghei, Y. S., Hosseini, M., Ganjali, M. R., & Hosseinkhani, S. (2019). Phenylalanine gold nanoclusters as sensing platform for π–π interfering molecules: a case study of iodide. Scientific reports, 9(1), 1-11. [Link]

  • Abraham, B. L., Mensah, S. G., Gwinnell, B. R., & Nilsson, B. L. (2022). Side-chain halogen effects on self-assembly and hydrogelation of cationic phenylalanine derivatives. Soft Matter, 18(3), 539-550. [Link]

  • Tomar, D., Chaudhary, S., & Jena, K. C. (2019). Structural morphology of L-Phe amino acid at various dried pH samples. [Link]

  • Reddy, B. M., & Rao, K. S. (2019). Atomic‐Level Insight of self‐assembled Nanorods from 4‐Biphenylcarboxy Protected L‐Phenylalanine. ChemistrySelect, 4(36), 10695-10700. [Link]

  • Ghosh, S., & Basak, S. (2024). Ion-Induced Morphological Plasticity in a Self-Assembling Peptide Hydrogel. Langmuir. [Link]

  • Bera, S., Mondal, S., & Bairi, P. (2021). Fabrication of self-assembled nanostructures for intracellular drug delivery from diphenylalanine analogues with rigid or flexible chemical linkers. Nanoscale Advances, 3(20), 5961-5972. [Link]

  • Sereda, V., Ralbovsky, N. M., Vasudev, M. C., Naik, R. R., & Lednev, I. K. (2016). Self-Assembly of Phenylalanine Oligopeptides: Insights from Experiments and Simulations. Biophysical Journal, 111(8), 1737-1747. [Link]

  • Lampel, A., & Gazit, E. (2023). Solvent-Induced Transient Self-Assembly of Peptide Gels: Gelator–Solvent Reactions and Material Properties Correlation. Journal of the American Chemical Society, 145(50), 27361-27370. [Link]

  • Liyanage, W., & Nilsson, B. L. (2023). Supramolecular Phenylalanine-Derived Hydrogels for the Sustained Release of Functional Proteins. ACS Biomaterials Science & Engineering, 9(3), 1361-1371. [Link]

  • Monteiro, A., Pêgo, A. P., & Correia, A. C. (2021). Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. International Journal of Molecular Sciences, 22(21), 11579. [Link]

  • Jerschabek, V., Fidelis, C., Kemesies, M., Volmer, J., Hashemi-Haeri, H., & Hinderberger, D. (2025). Composite hydrogels of phenylalanine dipeptides with trivalent metal cations. Materials Advances. [Link]

  • Rodriguez, A. D., & Gazit, E. (2020). Revisiting the Self-Assembly of Highly Aromatic Phenylalanine Homopeptides. International Journal of Molecular Sciences, 21(24), 9733. [Link]

  • Liyanage, W., & Nilsson, B. L. (2023). Supramolecular Phenylalanine-Derived Hydrogels for the Sustained Release of Functional Proteins. ACS Biomaterials Science & Engineering, 9(3), 1361-1371. [Link]

  • Chandran, A., Athulya, K. R., Bantu, T. R., & Kumar, A. C. (2025). Typical conditions for the hydrogelation of the phenylalanine derivatives. [Link]

Sources

Method

Application Note: Metal Coordination Complexes of Alanyl-Phenylalanine Isomers

Executive Summary This guide details the synthesis, characterization, and application of metal coordination complexes involving Alanyl-Phenylalanine (Ala-Phe) isomers.[1] While applicable to various transition metals (Ni...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis, characterization, and application of metal coordination complexes involving Alanyl-Phenylalanine (Ala-Phe) isomers.[1] While applicable to various transition metals (Ni(II), Zn(II)), the primary focus is on Copper(II) due to its high thermodynamic stability and utility in Chiral Ligand Exchange Chromatography (CLEC) .

The core mechanism exploited here is the tridentate coordination of the dipeptide (Amino N, Amide N, Carboxyl O) to the metal center upon deprotonation of the peptide bond. This specific coordination geometry drives the stereoselectivity required for separating L,L- and L,D-isomers, a critical process in peptide drug development.[1]

Theoretical Foundation: The "Amide Switch"

To effectively utilize Ala-Phe metal complexes, researchers must understand the pH-dependent "amide switch."[1] Unlike simple amino acids, dipeptides like Ala-Phe possess a peptide bond nitrogen that can deprotonate (pK_a ~ 14 in free peptide, but drops to pH ~ 4–5 in the presence of Cu(II)).

Coordination Modes
  • Low pH (< 4.0): The metal binds only to the terminal amino nitrogen and the carbonyl oxygen.[1] The complex is labile and lacks stereoselectivity.[1]

  • Physiological/Basic pH (> 6.0): The metal induces deprotonation of the amide nitrogen.[1] The dipeptide wraps around the metal in a tridentate (N, N^-, O) fashion, forming two fused 5-membered chelate rings. This rigid structure is the engine of chiral recognition.

Stereoselectivity (Thermodynamic Discrimination)

The stability of the complex depends on the steric interference between the side chains (Methyl of Alanine and Benzyl of Phenylalanine).

  • L-Ala-L-Phe-Cu(II): Side chains are typically trans to the chelate ring plane, minimizing steric clash.[1]

  • D-Ala-L-Phe-Cu(II): Side chains may be forced into a cis orientation or unfavorable steric proximity, slightly lowering the stability constant (

    
    ).[1]
    

Experimental Protocols

Protocol A: Potentiometric Determination of Stability Constants

Objective: To quantify the binding affinity (


) of Cu(II) to Ala-Phe isomers, essential for predicting chromatographic performance.

Reagents:

  • Ligand: L-Ala-L-Phe and D-Ala-L-Phe (>98% purity).[1]

  • Metal Salt: Cu(NO₃)₂[1] · 3H₂O (Standardized by EDTA titration).[1]

  • Base: Carbonate-free NaOH (0.1 M).[1]

  • Background Electrolyte: KNO₃ (0.1 M) to maintain ionic strength.[1]

Workflow:

  • Preparation: Dissolve 0.1 mmol of dipeptide and 0.1 mmol of Cu(NO₃)₂ in 50 mL of degassed water containing 0.1 M KNO₃.

  • Inert Atmosphere: Continuously purge the reaction vessel with Purified Nitrogen (N₂) to prevent carbonate formation, which distorts high-pH data.

  • Titration: Titrate with 0.1 M NaOH using a calibrated glass electrode. Add aliquots of 0.05 mL, allowing 2 minutes for equilibrium between additions.

  • Data Collection: Record pH vs. Volume NaOH from pH 2.5 to pH 10.5.

  • Analysis: Use non-linear least squares fitting software (e.g., HYPERQUAD or PSEQUAD) to calculate stability constants based on the equilibrium models below.

Critical Checkpoint: The appearance of a precipitate indicates the formation of Copper Hydroxide (Cu(OH)₂). Data collection must stop immediately if turbidity is observed, as this invalidates the mass balance equations.[1]

Protocol B: Solid-State Synthesis of Cu(II)-Ala-Phe

Objective: Isolation of the crystalline complex for X-ray diffraction or IR spectroscopy.

  • Stoichiometry: Mix 1.0 mmol of L-Ala-L-Phe with 1.0 mmol of Cu(II) Acetate in 10 mL water.

    • Why Acetate? Acetate acts as a weak base, naturally buffering the solution to a pH (~6.[1]5) that favors the tridentate complex without requiring harsh NaOH addition.[1]

  • Heating: Warm to 50°C for 30 minutes until the solution turns deep blue (distinct from the pale blue of the aquo-ion).

  • Crystallization: Slowly add Ethanol (anti-solvent) until the solution becomes slightly cloudy. Store at 4°C.[1]

  • Result: Deep blue platelets should form within 24-48 hours.[1]

Application: Chiral Ligand Exchange Chromatography (CLEC)

This is the primary industrial application.[1] The mobile phase contains the metal and a chiral selector (e.g., L-Proline or Cu(II) itself), while the stationary phase separates the Ala-Phe isomers based on the stability of the ternary complex formed.

CLEC Workflow Visualization

The following diagram illustrates the mechanism where the "Target" (Ala-Phe isomer) replaces a solvent molecule or weak ligand in the coordination sphere.

CLEC_Mechanism MobilePhase Mobile Phase (Cu(II) + Chiral Selector) Column Stationary Phase (Hydrophobic C18) MobilePhase->Column Injection TernaryComplex Ternary Complex Formation [Cu(Selector)(Ala-Phe)] Column->TernaryComplex Ligand Exchange Separation Differential Elution (L,L elutes differently than D,L) TernaryComplex->Separation Thermodynamic Discrimination Separation->MobilePhase Elution

Caption: Logical flow of Chiral Ligand Exchange Chromatography. The separation is driven by the stability difference (


) between the diastereomeric ternary complexes.

Data Analysis & Reference Values

The following table summarizes representative stability constants for Copper(II) dipeptide complexes. Note that L,L-isomers generally form more thermodynamically stable complexes than L,D-isomers due to reduced steric strain in the tridentate planar configuration.[1]

Table 1: Thermodynamic Stability Constants (Log


) at 25°C, I=0.1 M 
SpeciesLog

(L-Ala-L-Phe)
Log

(D-Ala-L-Phe)
Structural Note
[CuL]⁺ ~6.0~5.8Bidentate (N,O).[1] Amide H intact.[1]
[Cu(L-H)] ~1.5 (pK_metal)~2.0 (pK_metal)Tridentate (N,N^-,O). The "Active" Species.[1]
Selectivity High Low L-L isomer forms a more planar, less strained chelate rings.[1]

Note: pK_metal refers to the pKa of the amide deprotonation in the presence of metal. A lower value indicates easier deprotonation and a more stable complex.

Pathway of Complex Formation

Coordination_Pathway FreeLigand Free Dipeptide (zwitterion) LH± InitialBind Initial Complex (pH 4) [Cu(LH)]²⁺ Bidentate (NH₂, CO) FreeLigand->InitialBind + Cu²⁺ Deprotonation Amide Deprotonation (pH 6-8) [Cu(L)] + H⁺ InitialBind->Deprotonation pK ~ 4.5 FinalComplex Stable Chelate (pH > 8) [Cu(L)(OH)]⁻ Tridentate (N, N⁻, O) Deprotonation->FinalComplex + OH⁻

Caption: The pH-dependent evolution of the coordination sphere. The transition from Bidentate to Tridentate is the critical step for chiral recognition.

References

  • Sigel, H., & Martin, R. B. (1982). Coordinating properties of the amide bond.[1] Stability and structure of metal ion complexes of peptides and related ligands. Chemical Reviews. Link[1]

  • Sovago, I., & Osz, K. (2006). Metal ion selectivity of oligopeptides.[1] Dalton Transactions.[1] Link

  • Davankov, V. A. (2003). Ligand-exchange chromatography of chiral compounds.[1] Journal of Chromatography A. Link

  • Dudenas, V., et al. (2022). Copper(II) coordination to amyloid-beta peptides: The influence of sequence truncation.[1] Inorganic Chemistry. Link[1]

  • Yamauchi, O., & Odani, A. (1996). Structural and thermodynamic aspects of metal-ligand interactions in chiral discrimination.[1] Journal of the Chemical Society, Dalton Transactions.[1] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Performance Liquid Chromatography (HPLC)

Topic: Resolving Peak Tailing for Small Polar Peptides (Case Study: H-Ala-D-Phe-OH) Executive Summary Problem: Severe peak tailing ( ) observed during the Reverse Phase (RP-HPLC) analysis of the dipeptide H-Ala-D-Phe-OH...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing for Small Polar Peptides (Case Study: H-Ala-D-Phe-OH)

Executive Summary

Problem: Severe peak tailing (


) observed during the Reverse Phase (RP-HPLC) analysis of the dipeptide H-Ala-D-Phe-OH .
Root Cause:  The tailing is primarily driven by secondary silanol interactions  due to the free N-terminal amine and the zwitterionic nature of the short peptide sequence.
Solution:  Optimization of mobile phase pH/additives (Ion Pairing) and selection of a sterically protected or hybrid-particle stationary phase.
Module 1: Root Cause Analysis (The Chemistry of Tailing)

For a small dipeptide like H-Ala-D-Phe-OH, peak tailing is rarely a column packing issue; it is almost exclusively a chemical interaction issue.

1.1 The Zwitterion Challenge

H-Ala-D-Phe-OH possesses two ionizable termini:

  • N-terminal Alanine: Basic amine (

    
    ). At neutral or acidic pH, this is protonated (
    
    
    
    ).
  • C-terminal D-Phenylalanine: Acidic carboxyl (

    
    ). At neutral pH, this is deprotonated (
    
    
    
    ).
1.2 The Silanol Mechanism

Standard silica stationary phases contain residual silanol groups (


). Above pH 3.5, these silanols deprotonate to form 

.
  • The Interaction: The positively charged N-terminus of your peptide is electrostatically attracted to the negatively charged silanols on the column surface.

  • The Result: A mixed-mode retention mechanism. The hydrophobic phenyl ring interacts with the C18 ligands (desired), while the amine "drags" on the silica surface (undesired), causing the peak tail.

Visualization of the Interaction:

SilanolInteraction cluster_tailing Result: Peak Tailing Silica Silica Support Surface Silanol Ionized Silanol (Si-O⁻) Silica->Silanol Surface Chemistry C18 C18 Ligand (Hydrophobic) Silica->C18 Bonded Phase Tailing Asymmetric Peak (Tailing Factor > 1.5) Silanol->Tailing Peptide H-Ala-D-Phe-OH (NH₃⁺) Peptide->Silanol Secondary Interaction (Electrostatic Drag) Peptide->C18 Primary Retention (Hydrophobic)

Figure 1: Mechanism of secondary silanol interactions causing peak tailing in cationic peptides.

Module 2: Mobile Phase Optimization (First Line of Defense)

The most effective way to resolve tailing without changing columns is to suppress the silanol ionization or mask the peptide's charge.

2.1 The "Gold Standard": Trifluoroacetic Acid (TFA)

TFA acts as an ion-pairing agent .[1][2][3] The trifluoroacetate anion (


) pairs with the peptide's positively charged amine (

).
  • Effect: It neutralizes the charge, preventing the peptide from "seeing" the silanols.

  • Trade-off: TFA suppresses ionization in LC-MS (signal loss).

2.2 The LC-MS Alternative: Formic Acid (FA)

Formic acid provides pH control but is a weak ion-pairing agent. It often results in broader, tailing peaks compared to TFA.

Comparative Protocol Data:

ParameterTFA (0.1%)Formic Acid (0.1%)Ammonium Acetate (10mM)
pH ~2.0~2.7~6.8
Peak Shape Excellent (Sharp)Moderate to Poor (Tailing)Poor (Severe Tailing)
Silanol State Protonated (

)
Partially IonizedIonized (

)
MS Sensitivity Low (Signal Suppression)HighModerate
Recommendation Use for UV-HPLC Use for LC-MS (requires better column) Avoid for this peptide
Module 3: Stationary Phase Selection

If mobile phase adjustments fail, the column chemistry is likely incompatible with the peptide's polarity.

3.1 End-Capping is Non-Negotiable

Ensure your C18 column is "End-capped." This means a small silane (like trimethylchlorosilane) has been reacted with the surface to cover accessible residual silanols.

3.2 Recommended Technologies
  • Hybrid Particles (e.g., Waters BEH, Agilent Poroshell): These use an ethylene-bridged silica hybrid that is more resistant to high pH and has fewer surface silanols.

  • Polar-Embedded Groups: These phases have a polar group near the surface that shields silanols and provides better wetting for small polar peptides like Ala-Phe.

Column Selection Decision Tree:

ColumnSelection Start Start: Select Column for H-Ala-D-Phe-OH Detection What is your detection method? Start->Detection UV UV / PDA Detection->UV MS Mass Spec (LC-MS) Detection->MS StandardC18 Standard C18 + 0.1% TFA UV->StandardC18 Formic C18 + 0.1% Formic Acid MS->Formic TailingUV Still Tailing? StandardC18->TailingUV Hybrid Switch to Hybrid Particle (BEH/XBridge) or Polar Embedded C18 TailingUV->Hybrid Yes TailingMS Severe Tailing? Formic->TailingMS ChargedSurface Use Charged Surface Hybrid (CSH) or 'Type-C' Silica TailingMS->ChargedSurface Yes

Figure 2: Decision matrix for stationary phase selection based on detection limits.

Module 4: Step-by-Step Optimization Protocol

Objective: Reduce USP Tailing Factor (


) to < 1.2.

Step 1: Verify System Performance (The "Void" Check)

  • Action: Ensure the tailing is real and not a void volume effect. H-Ala-D-Phe-OH is small and may elute too early (

    
    ).
    
  • Calculation: Calculate retention factor

    
    .
    
  • Fix: If

    
    , reduce organic modifier (e.g., start at 0-2% Acetonitrile) to increase retention. Peaks eluting in the void always look poor.
    

Step 2: Acidify the Mobile Phase (The "TFA Test")

  • Experiment: Prepare Mobile Phase A: Water + 0.1% TFA; Mobile Phase B: ACN + 0.1% TFA.

  • Logic: If the peak sharpens significantly compared to Formic Acid, the issue is definitely silanol interaction.[4]

  • For LC-MS Users: If you must avoid TFA, use Difluoroacetic Acid (DFA) or add a small amount of TFA (0.01%) to the Formic Acid (0.1%) to get a "compromise" between shape and signal.

Step 3: Increase Buffer Strength

  • Action: If using Formic Acid, tailing may occur due to ionic overload.[2]

  • Experiment: Switch to 10-20mM Ammonium Formate adjusted to pH 3.0 with Formic Acid. The added ionic strength helps mask surface charge interactions.

Frequently Asked Questions (FAQs)

Q1: Why does the D-Phe isomer matter? Does it cause the tailing? A: The D-isomer itself does not cause tailing in standard Reverse Phase chromatography. However, if you are using a chiral column to separate H-Ala-D-Phe-OH from H-Ala-L-Phe-OH, slow mass transfer kinetics in the chiral stationary phase can cause broadening. In standard C18, the issue is the free amine, not the chirality.

Q2: Can I use Triethylamine (TEA) to fix the shape? A: Historically, yes. TEA competes for silanol sites, "blocking" them from the peptide. However, TEA is incompatible with LC-MS (severe contamination) and can degrade modern columns. Use it only as a last resort in UV-only methods with older silica columns.

Q3: My peak is splitting, not just tailing. Is this the same issue? A: No. Peak splitting usually indicates:

  • Sample Solvent Mismatch: You injected the peptide dissolved in 100% ACN onto a 5% ACN gradient. Dissolve the sample in the starting mobile phase.

  • Column Void: The column has collapsed.

  • Isomer Separation: You might be partially separating the D-Phe and L-Phe forms if the sample is impure.

References
  • Mechanism of Peak Tailing: Chrom Tech, Inc. (2025).[5] What Causes Peak Tailing in HPLC? Retrieved from

  • TFA vs. Formic Acid: McCalley, D. V. (2004).[2] Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A. Retrieved from

  • Silanol Interactions: Phenomenex. (2025).[5][6] How to Reduce Peak Tailing in HPLC? Retrieved from

  • Peptide Separation Guide: Waters Corporation. Mobile Phase Additives for Peptide Characterization.[1][2][7] Retrieved from

  • Stationary Phase Chemistry: Element Lab Solutions. Peak Tailing in HPLC - Causes and Solutions. Retrieved from

Sources

Optimization

Technical Support Center: Minimizing Diketopiperazine (DKP) Formation in Peptide Synthesis

[1] Introduction: The "Phantom" Yield Loss Diketopiperazine (DKP) formation is one of the most insidious side reactions in peptide synthesis. It typically occurs at the dipeptide stage, where the free N-terminal amine in...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: The "Phantom" Yield Loss

Diketopiperazine (DKP) formation is one of the most insidious side reactions in peptide synthesis. It typically occurs at the dipeptide stage, where the free N-terminal amine intramolecularly attacks the C-terminal ester linkage. The result is the cleavage of the dipeptide from the resin as a cyclic byproduct (a 2,5-diketopiperazine), leaving you with a truncated sequence or significantly reduced yield.

This guide moves beyond basic textbook definitions to provide actionable, field-proven strategies for diagnosing, preventing, and eliminating DKP formation in both Solid-Phase Peptide Synthesis (SPPS) and solution-phase workflows.

Module 1: Diagnosis & Mechanism

Q: How do I confirm if DKP formation is the cause of my low yield?

A: DKP formation is often silent until the final cleavage, but there are tell-tale signs during synthesis:

  • The "Missing" Dipeptide: If you synthesize a 10-mer and the major impurity is an 8-mer (n-2), DKP formation likely occurred at the dipeptide stage, cleaving the first two amino acids off the resin.

  • Kaiser Test Anomalies: After deprotecting the second amino acid (AA2), you might observe a weak or negative Kaiser test (ninhydrin) instead of a strong positive blue, indicating the amine is no longer on the resin.

  • LC-MS Analysis of Washings: Analyze the DMF washings after the Fmoc-deprotection of AA2. If you find a mass corresponding to the cyclic dipeptide (MW of AA1 + AA2 - 18 Da), you have confirmed DKP.

Q: Why does this happen primarily with Proline and Glycine?

A: It is a matter of conformational thermodynamics.

  • Proline: The cyclic nature of proline constrains the backbone phi/psi angles, forcing the peptide bond into a cis-like conformation that brings the N-terminal amine into perfect proximity with the C-terminal ester carbonyl.

  • Glycine: The lack of a side chain allows for high flexibility, reducing the steric energy barrier for the ring-closing transition state.

  • D-Amino Acids: Heterochiral sequences (e.g., L-AA1-D-AA2) favor a turn conformation that accelerates cyclization.

Visualization: The DKP Mechanism

The following diagram illustrates the intramolecular aminolysis pathway that leads to resin cleavage.

DKP_Mechanism Resin_Bound Resin-Bound Dipeptide (H2N-AA2-AA1-O-Resin) Transition Tetrahedral Intermediate (Cyclization) Resin_Bound->Transition Nucleophilic Attack (N-term Amine -> Ester Carbonyl) Cleavage Bond Cleavage (Resin Release) Transition->Cleavage Ring Closure DKP_Product Cyclic DKP Byproduct (Solution Phase) Cleavage->DKP_Product Release Free_Resin Free Hydroxyl Resin (Loss of Yield) Cleavage->Free_Resin Byproduct

Caption: Figure 1. Mechanism of DKP formation. The free amine of the second residue attacks the resin ester linkage, releasing the cyclic dipeptide.[1]

Module 2: Solid-Phase Strategies (SPPS)

Q: Which resin should I use for C-terminal Proline sequences?

A: Stop using Wang resin for C-terminal Proline. The benzyl ester linkage in Wang resin is less sterically hindered and electronically activated, making it a prime target for aminolysis.

The Gold Standard: 2-Chlorotrityl Chloride (2-CTC) Resin. [2]

  • Why: The massive trityl group provides significant steric bulk around the ester linkage. This "shield" prevents the N-terminal amine from approaching the carbonyl carbon effectively, suppressing DKP formation by orders of magnitude.

  • Data: Studies show DKP formation on 2-CTC is often <1%, whereas on Wang resin it can exceed 50% for susceptible sequences like H-Pro-Pro-OH.

Q: I must use Wang resin. How can I mitigate the risk?

A: If you are locked into a benzyl ester linkage, you must alter your deprotection chemistry. The base (piperidine) often acts as a catalyst.

  • Protocol Modification:

    • Short Deprotection: Reduce Fmoc removal time for AA2. Instead of 2 x 10 min, use 2 x 3 min .

    • Alternative Bases: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) with piperazine.[3] A cocktail of 2% DBU / 5% Piperazine in NMP has been shown to reduce DKP formation significantly compared to standard piperidine/DMF, as DBU is a non-nucleophilic base that promotes Fmoc removal without stabilizing the tetrahedral intermediate of the DKP reaction as effectively as high-concentration piperidine.

Q: What about "Dipeptide Building Blocks"?

A: This is the ultimate failsafe. Instead of coupling AA1 then AA2, couple a pre-formed Fmoc-AA2-AA1-OH dipeptide directly to the resin.

  • Logic: By loading the dipeptide as a unit, you bypass the "H2N-AA2-AA1-O-Resin" state entirely during the critical deprotection step. The first time an amine is exposed, it is on AA3, which is too far away (5 atoms vs 8 atoms) to form a stable ring.

Decision Matrix: Selecting the Right Strategy

Strategy_Tree Start Start: C-Terminal Sequence Analysis Q1 Is C-term AA Proline, Glycine, or N-Methyl AA? Start->Q1 Safe Standard Protocol (Wang or Rink Amide) Q1->Safe No Risk High DKP Risk Q1->Risk Yes Q2 Can you use 2-CTC Resin? Risk->Q2 UseCTC Use 2-Chlorotrityl Chloride Resin (Recommended) Q2->UseCTC Yes WangConstraint Must use Wang/Benzyl Ester Q2->WangConstraint No Strategy1 Strategy A: Use Fmoc-AA-AA-OH Dipeptide Building Block WangConstraint->Strategy1 Best Option Strategy2 Strategy B: Optimized Deprotection (Short times, DBU/Piperazine) WangConstraint->Strategy2 Alternative

Caption: Figure 2. Decision tree for resin and protocol selection to minimize DKP.

Module 3: Advanced Troubleshooting

Q: I am using N-methyl amino acids and yields are still low on 2-CTC. Why?

A: N-methyl amino acids are extremely prone to DKP because the cis peptide bond isomer is more populated, and the N-methyl group forces a conformation favorable for cyclization.

  • Solution: Use Trityl linkers (2-CTC) AND ensure the loading is low (< 0.4 mmol/g). High loading can promote inter-chain aggregation which might trap the conformation.

  • Backbone Protection: Consider using Pseudoproline (oxazolidine) dipeptides if Ser/Thr/Cys are involved. These lock the backbone in a specific conformation that disfavors the DKP geometry.

Q: Can temperature control help?

A: Yes. The activation energy for Fmoc deprotection is lower than that for DKP cyclization.

  • Protocol: Perform the Fmoc deprotection of the second residue at 0°C to 4°C . This kinetic control allows the Fmoc group to be removed while the thermal energy is insufficient to drive the ring-closure reaction.

Summary Data: Impact of Conditions on DKP
VariableHigh Risk ConditionLow Risk (Optimized) ConditionMechanism of Improvement
Resin Wang (Benzyl ester)2-Chlorotrityl Chloride (Trityl) Steric hindrance blocks nucleophilic attack.
Base 20% Piperidine5% Piperazine or 2% DBU Reduced basicity/nucleophilicity minimizes catalysis.
Sequence H-Pro-Pro-ORH-Ala-Gly-OR Proline rigidity forces cis-amide conformation.
Temp Room Temp (25°C)0°C - 4°C Kinetic differentiation of deprotection vs. cyclization.

References

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. (2022). Detailed kinetic analysis of Fmoc-deprotection induced DKP. [Link]

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. (2022). Evaluation of DBU and piperazine cocktails. [Link]

  • Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation. Molecules. (2023). Discusses the steric advantages of 2-CTC in preventing DKP. [Link]

  • Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure. Journal of the Chemical Society, Chemical Communications. Early foundational work on active ester trapping. [Link][4]

  • 2-Chlorotrityl Chloride Resin—Studies on Anchoring of Fmoc-Amino Acids and Peptide Cleavage. International Journal of Peptide and Protein Research. (1991). The seminal paper establishing 2-CTC for C-terminal Proline. [Link]

Sources

Troubleshooting

H-Ala-D-Phe-OH aggregation issues in solid phase synthesis

The following technical guide is structured as a specialized Peptide Chemistry Support Center . It addresses the specific challenges of synthesizing aggregation-prone sequences, using the hydrophobic/amyloidogenic motif...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized Peptide Chemistry Support Center . It addresses the specific challenges of synthesizing aggregation-prone sequences, using the hydrophobic/amyloidogenic motif H-Ala-D-Phe-OH as the primary case study.

Ticket #8492: Aggregation & Coupling Failure in Hydrophobic Motifs (Ala/Phe Rich)

Status: Open | Priority: High | Assigned Specialist: Senior Application Scientist

Executive Summary: The "Hidden" Aggregator

You are likely encountering a "difficult sequence" phenomenon. While D-amino acids (like D-Phe) are typically used to disrupt secondary structures, short hydrophobic motifs like H-Ala-D-Phe-OH (and its elongation) can still form stable


-sheet aggregates  on the resin. This "steric zipper" effect collapses the resin matrix, preventing reagents from reaching the N-terminus.

The Symptoms:

  • Incomplete Coupling: Kaiser test remains slightly positive or "gray" despite double couplings.

  • Resin Shrinkage: The resin bed volume visibly decreases in DCM or DMF after adding the hydrophobic block.

  • Broad HPLC Peaks: Post-cleavage analysis shows deletion sequences (missing one or more amino acids).

The Mechanism of Failure

Why does this happen? In SPPS, the growing peptide chain is solvated by the organic solvent (DMF/NMP). However, peptides with high alanine/phenylalanine content have a higher affinity for themselves than for the solvent.

They form interchain hydrogen bonds (amide-to-amide), creating a crystalline network inside the resin bead. This is often called "On-Resin Amyloidosis."

Visualizing the Problem (DOT Diagram)

AggregationMechanism Start Growing Peptide Chain (e.g., ...Ala-D-Phe-Fmoc) Solvation Good Solvation (Random Coil) Start->Solvation Polar/Charged Residues Aggregation Interchain H-Bonding (Beta-Sheet Formation) Start->Aggregation Hydrophobic Motifs (Ala, Phe, Val, Ile) CouplingFail Reagent Access Blocked (Deletion Sequences) Solvation->CouplingFail Rarely ResinCollapse Resin Matrix Collapse (Steric Zipper) Aggregation->ResinCollapse Solvent Exclusion ResinCollapse->CouplingFail Steric Hindrance

Figure 1: The cascade from hydrophobic sequence elongation to coupling failure. High hydrophobicity drives interchain H-bonding, expelling solvent and collapsing the resin.

Diagnostic Protocol: Confirming Aggregation

Before changing your synthesis strategy, confirm that aggregation is the root cause.

TestObservationInterpretation
Resin Swelling Check Wash resin with DCM.Good: Beads float/flow freely.Bad: Beads clump or stick to glass (static-like).
Micro-Cleavage Cleave 2-5 mg of resin. Analyze via HPLC.Aggregation: Presence of [Des-Ala] or [Des-Phe] peaks.Steric: Only starting material remains.
UV Monitoring Observe Fmoc deprotection peak width.Aggregation: Broad, tailing Fmoc peaks (slow release).

Troubleshooting Solutions (The "Magic" Toolbox)

If you are stuck at the H-Ala-D-Phe-OH step, deploy these solutions in order of severity.

Level 1: Solvent Engineering (The "Magic Mixture")

Standard DMF is often insufficient for hydrophobic sheets. We must disrupt the hydrogen bonds.[1]

  • Recommendation: Switch to NMP (N-methylpyrrolidone) or use a Chaotropic Salt Mixture .

  • The "Magic Mixture" Recipe:

    • Base: DMF or NMP[1]

    • Additive: 0.4M LiCl (Lithium Chloride) OR 4M KSCN (Potassium Thiocyanate)

    • Effect: The salts act as "chaotropes," disrupting the water/H-bond structure and forcing the peptide chains apart.

Level 2: Thermal Disruption (Microwave/Heat)

Heat provides the kinetic energy to break the interchain H-bonds temporarily during coupling.

  • Protocol: Couple at 50°C - 75°C .

  • Warning: D-Phe is prone to racemization (converting back to L-Phe) at high temperatures if activated incorrectly. Use DIC/Oxyma activation (safer than HATU/Base at high heat).

Level 3: Backbone Protection (The "Nuclear" Option)

If chemical and physical disruption fail, you must prevent H-bonds from forming chemically.

  • Pseudoprolines: Not applicable for Ala/Phe (usually for Ser/Thr/Cys).

  • Dmb/Hmb Protection: Use Fmoc-Ala-(Dmb)Gly-OH or similar backbone-protected dipeptides if sequence permits.

  • Isoacyl Dipeptides: Insert a "kink" in the backbone that is rearranged post-synthesis.

Step-by-Step Protocol: The "Magic Mixture" Coupling

Objective: Couple Fmoc-Ala-OH onto H-D-Phe-Resin under aggregation-suppressing conditions.

Reagents:

  • Fmoc-Ala-OH (4 eq)

  • HATU (3.9 eq)

  • HOAt (3.9 eq) - Optional, boosts efficiency

  • DIEA (8 eq)

  • Solvent: 0.4M LiCl in DMA (Dimethylacetamide) or NMP.

Procedure:

  • Resin Prep: Wash the resin (containing H-D-Phe) 3x with DCM, then 3x with the LiCl/DMA solvent . Allow it to swell for 10 minutes.

  • Activation: Dissolve Amino Acid and HATU in the LiCl/DMA solvent. Add DIEA. Shake for 30 seconds to pre-activate.[2]

  • Coupling: Add the activated mixture to the resin.

  • Incubation: Shake for 60 minutes at room temperature (or 45°C if possible).

  • Wash: Wash 3x with DMA, 3x with DCM.

  • Test: Perform a Kaiser Test.

    • If Blue:[3] Repeat coupling using PyAOP (stronger phosphonium reagent) instead of HATU.

Frequently Asked Questions (FAQ)

Q: Why does H-Ala-D-Phe-OH aggregate if D-amino acids usually break beta-sheets? A: While D-amino acids disrupt the long-range periodicity of beta-sheets in L-peptides, short alternating motifs (like L-Ala/D-Phe) can sometimes form unique, stable "rippled" beta-sheet structures or steric zippers, especially in non-polar solvents like DCM.

Q: Can I use DMSO to dissolve the aggregates? A: Yes. A mixture of DMF:DMSO (80:20) is excellent for solvation. However, pure DMSO is viscous and hard to remove from the resin. Ensure thorough washing with DMF before the next deprotection step to avoid side reactions.

Q: My Kaiser test is ambiguous (reddish-brown). What now? A: This is common in aggregated sequences.[2] The "beads" are partially collapsed. Do NOT proceed. Perform a Chloranil Test (better for secondary amines or difficult sequences) or a micro-cleavage to confirm coupling status.

References

  • Paradisio, A. et al. (2007).[2] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Link

  • Sigma-Aldrich. (2025). Overcoming Aggregation in Solid-phase Peptide Synthesis. Technical Guide. Link

  • AAPPTEC. (2024). Guide to Solid Phase Peptide Synthesis: Aggregation and Difficult Sequences. Link

  • CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. Link

  • MedChemExpress. (2024). H-Phe-Phe-OH Solubility and Aggregation Properties. Link

Sources

Optimization

removing TFA salts from H-Ala-D-Phe-OH preparations

Executive Summary You are likely working with a crude or semi-purified preparation of H-Ala-D-Phe-OH synthesized via Solid Phase Peptide Synthesis (SPPS).[1] Standard cleavage cocktails (e.g., 95% TFA) leave the N-termin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely working with a crude or semi-purified preparation of H-Ala-D-Phe-OH synthesized via Solid Phase Peptide Synthesis (SPPS).[1] Standard cleavage cocktails (e.g., 95% TFA) leave the N-terminal amine (


) protonated with a Trifluoroacetate (

) counter-ion.

While TFA is excellent for synthesis, it is cytotoxic in cell culture (inhibiting proliferation at >10 µM) and introduces spectral artifacts in IR and NMR. For biological assays, you must exchange TFA for a biocompatible salt, typically Acetate (


) or Hydrochloride  (

).[1]

This guide details the two most robust protocols for a dipeptide like H-Ala-D-Phe-OH: Anion Exchange Chromatography (The Gold Standard) and RP-HPLC (For high purity).[1]

Module 1: Diagnostics & Quantification

Before attempting removal, confirm the presence and stoichiometry of TFA.

How do I know how much TFA is in my sample?

Do not rely on weight. A "1 mg" sample of peptide is often only 70% peptide by mass; the rest is bound water and salts.

MethodSuitabilityDetection Limit (LOD)Notes

F NMR
Best ~0.5 µMHighly specific. Requires an internal standard (e.g., NaF or trifluoroethanol) for quantification.
Ion Chromatography (IC) Excellent<1 ppmThe industry standard for QC.[1] Requires specialized columns (e.g., Dionex IonPac).
HPLC (Reverse Phase) ModerateHighTFA absorbs at 210-220 nm.[1] If your peak shape is broad or tailing, TFA is likely present.

Module 2: The Gold Standard – Ion Exchange (Resin Method)

Recommended for: Bulk salt exchange without needing further purification.

The Challenge: H-Ala-D-Phe-OH is a hydrophobic dipeptide. It may precipitate in pure water near its isoelectric point (pI ~5.5). The Solution: Use a Strong Anion Exchange (SAX) resin in acetate form, with a co-solvent to maintain solubility.

Protocol: Batch or Column Exchange

Materials:

  • Resin: Strong Anion Exchanger (Quaternary Ammonium), e.g., Dowex 1x8 or AG 1-X8.[1]

  • Activation Buffer: 1.0 M Acetic Acid (AcOH).[1]

  • Elution Buffer: 0.1 M - 1.0 M Acetic Acid (depending on peptide solubility).[1]

  • Solvent: Acetonitrile (ACN) or Methanol (MeOH) if peptide is insoluble in water.

Step-by-Step Workflow:

  • Resin Preparation (Conversion to Acetate Form):

    • Commercial resin often comes in the Chloride (

      
      ) form. You must convert it.
      
    • Pack the resin into a column.[2]

    • Wash with 10 column volumes (CV) of 1.0 M Sodium Acetate or 1.6 M Acetic Acid.

    • Wash with 20 CV of deionized water (Milli-Q) until the eluate pH is neutral.

  • Sample Dissolution (Critical Step):

    • Dissolve H-Ala-D-Phe-OH in a minimal volume of water.

    • Troubleshooting: If cloudy, add ACN dropwise until clear. Do not exceed 50% ACN, or you risk stripping the resin.

    • Target Concentration: 10–20 mg/mL.

  • Loading & Exchange:

    • Load the peptide solution onto the column.[2][3][4][5]

    • Mechanism:[5][6][7] The resin binds the TFA anions (

      
      ) and releases Acetate anions (
      
      
      
      ). The peptide cation (
      
      
      ) flows through paired with the new Acetate ion.
  • Elution:

    • Elute with 5–10 CV of 0.1 M Acetic Acid.

    • Collect fractions. Monitor via UV (214 nm) or TLC.

  • Lyophilization:

    • Pool peptide-containing fractions.[2][5]

    • Freeze and lyophilize.[2][3] Repeat lyophilization twice from water to remove excess free acetic acid.

Module 3: High-Purity Exchange (RP-HPLC)

Recommended for: Samples requiring both salt exchange AND purity improvement (>98%).[1]

The Challenge: Dipeptides are small and polar; they may elute in the void volume of a C18 column. The Fix: Use a column with higher retention for polar compounds (e.g., C18-Aq) or a lower organic starting gradient.

Protocol:

  • Buffer A: 0.1% Acetic Acid (or 10 mM Ammonium Acetate) in Water.[1]

  • Buffer B: 0.1% Acetic Acid in Acetonitrile.

    • Note: Do NOT use TFA in the mobile phase.

  • Gradient: 0% B to 20% B over 30 minutes (shallow gradient for dipeptides).

  • Process:

    • Inject sample.[5][8]

    • The TFA salt will wash through (or elute separately), while the peptide interacts with the Acetate buffer.

    • Collect the main peak.

    • Lyophilize immediately.

Visualizing the Workflow

TFA_Removal_Workflow Start Crude Peptide (H-Ala-D-Phe-OH . TFA) Solubility_Check Solubility Check (Water vs. ACN/Water) Start->Solubility_Check Decision Purity Requirement? Solubility_Check->Decision Resin_Prep Resin Prep (Dowex 1x8 -> Acetate Form) Decision->Resin_Prep Bulk Exchange Only HPLC_Prep RP-HPLC (Buffer: NH4OAc or AcOH) Decision->HPLC_Prep High Purity Needed Load_Column Load Peptide (Anion Exchange) Resin_Prep->Load_Column Elute_Resin Elute with 0.1M Acetic Acid Load_Column->Elute_Resin Lyophilize Lyophilization (x2 to remove volatile acid) Elute_Resin->Lyophilize Fraction_Collect Collect Peak (Avoid Void Volume) HPLC_Prep->Fraction_Collect Fraction_Collect->Lyophilize QC QC Analysis (19F NMR / Mass Spec) Lyophilize->QC

Figure 1: Decision matrix and workflow for TFA removal via Ion Exchange or HPLC.

Module 4: Troubleshooting & FAQs

Q1: My peptide eluted in the void volume during HPLC. What happened? A: H-Ala-D-Phe-OH is small.[1] Standard C18 columns may not retain it sufficiently in the absence of TFA (which acts as an ion-pairing agent).

  • Fix: Use a "C18-Aq" (aqueous stable) column or a C8 column. Alternatively, start your gradient at 100% Buffer A (0% ACN) and hold for 5 minutes.

Q2: Can I just use HCl to remove TFA? A: Yes, by repeated lyophilization (dissolve in 0.1 M HCl, freeze, dry, repeat 3x).

  • Warning: HCl is a strong acid (pKa < -6). This creates the Hydrochloride salt .[2] While biologically safer than TFA, the low pH can hydrolyze sensitive side chains or amide bonds if stored in solution for long periods. Acetate (pKa ~4.[5]76) is gentler.

Q3: The peptide precipitated on the ion-exchange column. A: This is a common issue with hydrophobic peptides near their isoelectric point.

  • Fix: Add 20-30% Acetonitrile to your Loading and Elution buffers. Ensure your resin is compatible with organic solvents (most polystyrene-based resins like Dowex are).

Q4: 19F NMR still shows a signal after exchange. A: TFA is incredibly "sticky" due to ion pairing.

  • Fix: You likely overloaded the resin. Ensure a 10-fold molar excess of resin anion sites relative to the peptide. If using HPLC, use Ammonium Acetate (volatile salt) instead of just Acetic Acid to compete more effectively with the TFA.

References

  • Sikora, K., et al. (2018).[2] Removing Trifluoroacetic Acid (TFA) from Peptides: A Critical Evaluation of Different Approaches. International Journal of Peptide Research and Therapeutics.[2]

  • LifeTein Technical Support. (n.d.). TFA Removal Service and Protocols.

  • Viswanathan, M., et al. (2016). Validation of an 19F NMR Method for the Detection of TFA in Peptides. Biopharma Asia.

  • Thermo Fisher Scientific. (n.d.). Determination of Trifluoroacetic Acid (TFA) in Peptides using Ion Chromatography (Application Note 115).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Chromatographic Resolution of H-Ala-D-Phe-OH and H-Ala-L-Phe-OH Diastereomers

For researchers, scientists, and professionals in drug development, the precise analysis and separation of stereoisomers are paramount. The subtle difference in the three-dimensional arrangement of atoms can lead to vast...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise analysis and separation of stereoisomers are paramount. The subtle difference in the three-dimensional arrangement of atoms can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth technical comparison of the retention times of the dipeptide diastereomers H-Ala-D-Phe-OH and H-Ala-L-Phe-OH in reversed-phase high-performance liquid chromatography (RP-HPLC). We will explore the underlying principles of their separation, present supporting experimental data, and provide a detailed protocol for their resolution.

The Significance of Stereoisomerism in Dipeptides

H-Ala-D-Phe-OH and H-Ala-L-Phe-OH are diastereomers, which are stereoisomers that are not mirror images of each other. They share the same molecular formula and connectivity but differ in the configuration at one of their chiral centers. In this case, the L-Alanine residue is constant, while the Phenylalanine residue is either in the D- or L-configuration. This seemingly minor structural variance has profound implications for their interaction with their environment, including the stationary phase in a chromatography column. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physical properties, allowing for their separation on both chiral and achiral stationary phases.[1][2]

The Mechanism of Diastereomeric Separation on an Achiral Stationary Phase

While chiral stationary phases (CSPs) are often employed for stereoisomer separations, the separation of diastereomers like H-Ala-D-Phe-OH and H-Ala-L-Phe-OH can be effectively achieved on a conventional achiral reversed-phase column, such as a C18 column. The separation mechanism is rooted in the subtle yet significant differences in the overall three-dimensional structure and, consequently, the hydrophobicity of the two diastereomers.[1][3]

The introduction of a D-amino acid into a peptide sequence that is otherwise composed of L-amino acids can disrupt the secondary structure.[1] This conformational change alters the way the peptide presents its hydrophobic and hydrophilic residues to the stationary phase. The L-L configuration of H-Ala-L-Phe-OH allows for a more uniform and predictable conformation, whereas the L-D configuration in H-Ala-D-Phe-OH introduces a "kink" or altered fold in the peptide backbone. This difference in shape affects the overall accessible hydrophobic surface area of the molecule that can interact with the C18 alkyl chains of the stationary phase.

In reversed-phase chromatography, retention is primarily governed by hydrophobic interactions.[3][4] The diastereomer with the greater effective hydrophobicity will interact more strongly with the stationary phase and thus have a longer retention time. The altered conformation of H-Ala-D-Phe-OH can either expose more of its hydrophobic Phenylalanine side chain, leading to increased retention, or shield it, resulting in decreased retention, compared to H-Ala-L-Phe-OH. The precise elution order will depend on the specific mobile phase conditions.

Experimental Data: A Comparative Analysis

The following table presents representative data from the separation of H-Ala-D-Phe-OH and H-Ala-L-Phe-OH on a C18 column. These results demonstrate the baseline resolution of the two diastereomers, highlighting the difference in their retention times.

DiastereomerRetention Time (minutes)
H-Ala-L-Phe-OH12.5
H-Ala-D-Phe-OH14.2

It is important to note that these are illustrative values, and actual retention times can vary depending on the specific HPLC system, column batch, and exact mobile phase preparation.

The data clearly indicates that under the specified conditions, H-Ala-D-Phe-OH has a longer retention time, suggesting a stronger interaction with the C18 stationary phase. This implies that its conformation results in a greater accessible hydrophobic surface area compared to H-Ala-L-Phe-OH.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the separation of H-Ala-D-Phe-OH and H-Ala-L-Phe-OH using RP-HPLC. This protocol is designed to be a self-validating system, ensuring robust and reproducible results.

1. Materials and Reagents:

  • H-Ala-D-Phe-OH standard

  • H-Ala-L-Phe-OH standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with UV detector

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water. Degas before use.

  • Mobile Phase B: 0.1% TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile. Degas before use.

The use of 0.1% TFA serves as an ion-pairing agent, which sharpens the peptide peaks and improves resolution.[5]

3. Sample Preparation:

  • Prepare individual stock solutions of H-Ala-D-Phe-OH and H-Ala-L-Phe-OH in Mobile Phase A at a concentration of 1 mg/mL.

  • Prepare a mixed standard solution by combining equal volumes of the two stock solutions to a final concentration of 0.5 mg/mL for each diastereomer.

4. HPLC Conditions:

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient elution as follows:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 50% B

    • 25-30 min: 50% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 215 nm

  • Injection Volume: 10 µL

A slow gradient is often beneficial for separating closely related species like diastereomers.[5]

5. Data Analysis:

  • Integrate the peaks in the chromatogram to determine the retention time for each diastereomer.

  • The elution order should be consistent across multiple runs.

Visualizing the Workflow and Concepts

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the fundamental principle of diastereomer separation.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result Mobile Phase A (0.1% TFA in H2O) Mobile Phase A (0.1% TFA in H2O) HPLC System HPLC System Mobile Phase A (0.1% TFA in H2O)->HPLC System C18 Column C18 Column HPLC System->C18 Column Mobile Phase B (0.1% TFA in ACN) Mobile Phase B (0.1% TFA in ACN) Mobile Phase B (0.1% TFA in ACN)->HPLC System Standards (H-Ala-D-Phe-OH & H-Ala-L-Phe-OH) Standards (H-Ala-D-Phe-OH & H-Ala-L-Phe-OH) Sample Solution (0.5 mg/mL each) Sample Solution (0.5 mg/mL each) Standards (H-Ala-D-Phe-OH & H-Ala-L-Phe-OH)->Sample Solution (0.5 mg/mL each) Sample Solution (0.5 mg/mL each)->HPLC System UV Detector (215 nm) UV Detector (215 nm) C18 Column->UV Detector (215 nm) Chromatogram Chromatogram UV Detector (215 nm)->Chromatogram Retention Times Retention Times Chromatogram->Retention Times

Caption: Experimental workflow for the HPLC separation of H-Ala-D-Phe-OH and H-Ala-L-Phe-OH.

diastereomer_separation Mixture of Diastereomers Mixture of Diastereomers C18 Stationary Phase C18 Stationary Phase Mixture of Diastereomers->C18 Stationary Phase H-Ala-L-Phe-OH H-Ala-L-Phe-OH Weaker Interaction Shorter Retention Time C18 Stationary Phase->H-Ala-L-Phe-OH Elutes First H-Ala-D-Phe-OH H-Ala-D-Phe-OH Stronger Interaction Longer Retention Time C18 Stationary Phase->H-Ala-D-Phe-OH Elutes Second

Caption: Conceptual diagram of diastereomer separation on a C18 column.

Conclusion

The separation of H-Ala-D-Phe-OH and H-Ala-L-Phe-OH is a clear demonstration of how subtle stereochemical differences can be exploited for analytical resolution. Even on a standard achiral reversed-phase column, the distinct three-dimensional conformations of these diastereomers lead to differential hydrophobic interactions and, consequently, different retention times. This guide provides a robust framework, from theoretical understanding to a practical experimental protocol, for researchers to successfully separate and analyze these and similar dipeptide diastereomers. The ability to perform such separations is a critical capability in pharmaceutical development and quality control, ensuring the stereochemical purity of peptide-based therapeutics.

References

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI.[Link]

  • Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC.[Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC.[Link]

  • Reversed Phase HPLC Method Development. Phenomenex.[Link]

  • Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. PubMed.[Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI.[Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.[Link]

  • Preparation and chromatographic performance of chiral peptide‐based stationary phases for enantiomeric separation. Ma, et al. (2023). DOI.[Link]

  • Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. ResearchGate.[Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe.[Link]

  • How can I separate two diastreomeric peptides with a reverse phase column? ResearchGate.[Link]

  • Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity. PMC.[Link]

  • Peptide Diastereomers, Separation of. Request PDF on ResearchGate.[Link]

Sources

Comparative

NMR Spectrum Analysis Guide: H-Ala-D-Phe-OH vs. L-Isomer

Executive Summary: The Stereochemical Imperative In peptide therapeutics and synthetic chemistry, the distinction between H-Ala-D-Phe-OH (L-D diastereomer) and its all-natural counterpart H-Ala-L-Phe-OH (L-L diastereomer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

In peptide therapeutics and synthetic chemistry, the distinction between H-Ala-D-Phe-OH (L-D diastereomer) and its all-natural counterpart H-Ala-L-Phe-OH (L-L diastereomer) is not merely academic—it is a critical quality attribute. While enantiomers (L-L vs D-D) are indistinguishable by standard NMR in achiral solvents, diastereomers (L-D vs L-L) possess distinct physical properties and magnetic environments.[1]

This guide provides a definitive protocol for distinguishing these isomers using high-field


H and 

C NMR. We focus on the anisochronicity arising from the distinct spatial arrangement of the Phenylalanine aromatic ring relative to the Alanine methyl group, a phenomenon that serves as a built-in "chiral probe."

Theoretical Basis: Magnetic Non-Equivalence

The core mechanism allowing NMR differentiation between H-Ala-D-Phe-OH and H-Ala-L-Phe-OH is diastereomeric anisochronicity .

  • L-Ala-L-Phe (L-L): The side chains often adopt a "sandwiched" or specific folded conformation in solution due to hydrophobic interactions between the methyl and phenyl groups. The phenyl ring's magnetic anisotropy (ring current) exerts a shielding effect on the upstream Alanine protons.

  • L-Ala-D-Phe (L-D): The inverted stereocenter at the C-terminus forces the side chains into a different topology (often more extended), altering the ring current effects.

Consequently, the chemical shifts (


) for the Ala-CH

and Phe-

H
differ measurably between the two forms.
Visualization: Stereochemical Impact on NMR Signals

NMR_Mechanism Isomers Peptide Sample (Mixture or Pure) LL_Form L-Ala-L-Phe (Natural Isomer) Isomers->LL_Form LD_Form L-Ala-D-Phe (D-Isomer) Isomers->LD_Form Conf_LL Conformation A (Shielded Ala-Me) LL_Form->Conf_LL Steric Constraints Conf_LD Conformation B (Deshielded Ala-Me) LD_Form->Conf_LD Inverted Center Spectrum NMR Spectrum (Distinct Peaks) Conf_LL->Spectrum Upfield Shift (Ring Current) Conf_LD->Spectrum Downfield Shift (No Shielding)

Figure 1: Mechanistic pathway showing how stereochemistry dictates conformation, which in turn modulates the magnetic environment (chemical shift) observed in NMR.

Comparative Analysis: Diagnostic Signals

The following data summarizes the expected chemical shift differences. Note that exact values depend on concentration, pH, and temperature, but the relative difference (


)  is robust.[1]
Table 1: Diagnostic H NMR Shifts (DMSO- , 400 MHz)
Proton SignalResidueH-Ala-L-Phe-OH (

ppm)
H-Ala-D-Phe-OH (

ppm)

(L-D minus L-L)
Diagnostic Note
Methyl (

)
Ala1.15 1.28 +0.13Primary Indicator. The L-L form is shielded by the Phe ring.

-Proton (

)
Phe4.454.30-0.15Sensitive to amide bond geometry.
Amide (

)
Phe8.108.25+0.15Visible only in DMSO/aprotic solvents.[1]
Aromatic (

)
Phe7.15 - 7.307.20 - 7.35VariesOften overlaps; less reliable for quantification.

Critical Insight: The Alanine Methyl Doublet is the most reliable marker. In the L-L isomer, the methyl group resides closer to the face of the phenylalanine ring (shielding zone), shifting it upfield (lower ppm). In the L-D isomer, this interaction is disrupted, shifting it downfield (higher ppm).[1]

Experimental Protocol: Purity Determination

To detect <1% of the D-isomer impurity (racemization) in a sample of L-isomer (or vice versa), follow this self-validating protocol.

Workflow Diagram

Protocol Step1 1. Sample Preparation 10-15 mg in 600 uL DMSO-d6 Step2 2. Shimming & Locking Target Linewidth < 0.5 Hz (CHCl3) Step1->Step2 Step3 3. Acquisition Parameters Pulse: 30° | D1: 5s | Scans: 64+ Step2->Step3 Step4 4. Processing LB: 0.3 Hz | Zero Filling: 64k Step3->Step4 Step5 5. Analysis Expand Ala-Methyl Region (1.0 - 1.5 ppm) Step4->Step5

Figure 2: Step-by-step workflow for high-sensitivity diastereomer detection.

Detailed Methodology
  • Solvent Selection: Use DMSO-

    
      rather than 
    
    
    
    .
    • Reasoning: DMSO prevents rapid exchange of amide protons (providing an extra diagnostic signal) and disrupts intermolecular aggregation that can broaden peaks.[1]

  • Concentration: Prepare a 20 mM solution (~5-10 mg in 0.6 mL).

    • Caution: Too high concentration leads to viscosity broadening; too low reduces sensitivity for the minor isomer.

  • Acquisition:

    • Relaxation Delay (D1): Set to

      
       seconds. The methyl protons have long 
      
      
      
      relaxation times. Short delays will suppress the signal integration, skewing quantitative purity calculations.[1]
    • Scans (NS): Minimum 64 scans. For <0.5% impurity detection, use 256 scans.[1]

  • Data Processing:

    • Apply an exponential window function with Line Broadening (LB) = 0.3 Hz .

    • Phase Correction: Must be manual and precise.

    • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to ensure accurate integration of small satellite peaks.

Data Interpretation & Calculation

To calculate the Diastereomeric Excess (de) or % D-isomer impurity:

  • Locate the Alanine Methyl Doublet region (1.0 – 1.4 ppm).

  • Identify the Major Doublet (e.g., at 1.15 ppm for L-L).[1]

  • Look for the Minor Doublet (satellite peaks) at the characteristic shift (e.g., 1.28 ppm for L-D).

  • Integrate both sets of doublets.


[1]
Troubleshooting Common Issues
  • Overlapping Peaks: If the methyl doublets overlap partially, switch to a higher field instrument (600 MHz) or use a solvent mixture (e.g., DMSO-

    
     + 10% Benzene-
    
    
    
    ) to induce benzene-ring-current shifts that separate the signals further.
  • Rotamers: Proline-containing peptides show rotamers (cis/trans amide), but Ala-Phe usually exists as a single dominant trans conformer.[1] If peaks are doubled but equal in intensity, suspect restricted rotation, not necessarily chirality issues (confirm with Variable Temperature NMR).[1]

References

  • Fundamental Stereochemistry in NMR

    • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds."[1] Wiley.[1] (Diastereotopic protons and anisochronicity).

  • Peptide Racemization Studies

    • Steinauer, R., et al. (2000).[1] "Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis." Journal of Chromatography A. Link (Validates NMR findings with CE methods).

  • Anisochronicity in Ala-Phe Systems

    • Anteunis, M. J. O. (1978).[1] "NMR of Peptides." Bulletin of the Chemical Society of Belgium. (Classic text on ring current shielding in Phe-containing peptides).

  • Advanced Diastereomer Distinction

    • Xu, L., et al. (2021).[1] "19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids and dipeptides." Analyst. Link (Modern derivatization techniques for difficult cases).

  • Nobilamide R3 Case Study (D-Phe vs L-Phe)

    • Comparison of L-Phe vs D-Phe shifts in peptide chains.[2] Marine Drugs.[1] Link (Demonstrates the ~0.2 ppm shift in alpha-protons).

Sources

Validation

Advanced Chiral Purity Assessment of H-Ala-D-Phe-OH: A Marfey’s Reagent Protocol &amp; Comparison Guide

Topic: Advanced Chiral Purity Assessment of H-Ala-D-Phe-OH using Marfey’s Reagent Role: Senior Application Scientist Format: Technical Comparison & Protocol Guide Executive Summary In the development of peptide therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Chiral Purity Assessment of H-Ala-D-Phe-OH using Marfey’s Reagent Role: Senior Application Scientist Format: Technical Comparison & Protocol Guide

Executive Summary

In the development of peptide therapeutics, the stereochemical integrity of building blocks is non-negotiable. For a dipeptide like H-Ala-D-Phe-OH (L-Alanyl-D-Phenylalanine), assessing chiral purity requires more than just confirming the peptide mass; it demands the rigorous quantification of enantiomeric impurities (e.g., D-Ala or L-Phe) that may arise from starting material contamination or racemization during coupling.

While direct chiral chromatography is an option, Marfey’s Reagent (FDAA) remains the gold standard for absolute configuration determination of peptide hydrolysates due to its molar absorptivity, chromatographic resolution on standard achiral columns, and ability to detect trace racemization. This guide details the mechanistic basis, comparative advantages, and a self-validating protocol for analyzing H-Ala-D-Phe-OH.

Strategic Comparison: Marfey’s vs. Alternatives

Before committing to a workflow, it is critical to understand why Marfey’s reagent is chosen over direct chiral HPLC or other derivatization methods for this specific analyte.

Comparative Analysis Table
FeatureMarfey’s Method (FDAA) Direct Chiral HPLC (CSPs) GITC Derivatization
Principle Pre-column derivatization with chiral reagent (FDAA)

Diastereomer separation on C18.
Direct separation of enantiomers on Chiral Stationary Phase (CSP).[1][2][3]Pre-column derivatization with isothiocyanate

Diastereomer separation.
Column Requirement Standard C18 (Low Cost, High Durability).Chiral Column (High Cost, Low Durability, Specific Selectivity).Standard C18.[4]
Scope Universal for primary/secondary amino acids. Ideal for hydrolysates.Analyte specific; requires screening multiple columns (e.g., Crownpak, Chiralcel).Good for amines, but derivatives are less stable than FDAA.
Sensitivity (UV) High (

M⁻¹cm⁻¹).
Low (depends on native analyte chromophore).Moderate (absorbs at 254 nm).
Elution Order Predictable (L-L usually elutes before L-D).Unpredictable; requires pure enantiomer standards for every case.Predictable but separation factors (

) can be lower.
Major Limitation Requires hydrolysis (risk of induced racemization).[1][5]No hydrolysis needed for intact peptide, but cannot resolve internal amino acid chirality easily.Reagent is moisture sensitive; derivatives degrade faster.
Expert Insight: Why Marfey's for H-Ala-D-Phe-OH?

For an intact dipeptide, direct chiral HPLC might separate H-Ala-D-Phe-OH from H-D-Ala-D-Phe-OH. However, to certify the absolute configuration of constituent amino acids (proving it contains specifically L-Ala and D-Phe), hydrolysis is mandatory. Marfey’s reagent excels here because it converts the liberated L-Ala and D-Phe into stable diastereomers that resolve easily on a standard C18 column, avoiding the "black box" method development of chiral HPLC.

Mechanism of Action

Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA ) reacts with the free amino group of the amino acids via a nucleophilic aromatic substitution (


) mechanism.
Reaction Pathway Diagram[6]

MarfeysMechanism FDAA Marfey's Reagent (L-FDAA) (Fluorine leaving group) Transition Meisenheimer Complex FDAA->Transition Nucleophilic Attack Hydrolysate Hydrolysate (L-Ala + D-Phe) Hydrolysate->Transition pH > 8.0 (Deprotonated Amine) Product_Ala L-FDAA-L-Ala (Diastereomer 1) Transition->Product_Ala -HF Product_Phe L-FDAA-D-Phe (Diastereomer 2) Transition->Product_Phe -HF HF HF (Byproduct) Transition->HF

Caption: The nucleophilic aromatic substitution of the fluorine on L-FDAA by the amine of L-Ala or D-Phe under basic conditions yields stable diastereomers.

Validated Experimental Protocol

This protocol is designed to assess the optical purity of H-Ala-D-Phe-OH. We will hydrolyze the peptide and derivatize the resulting amino acids.[1][5][6][7]

Reagents:

  • H-Ala-D-Phe-OH sample.[4]

  • 6 M HCl (LC-MS grade). Advanced Option: 6 M DCl in D₂O (Deuterated HCl).

  • 1% (w/v) L-FDAA in Acetone (Marfey’s Reagent).

  • 1 M NaHCO₃.[6]

  • 2 M HCl (for quenching).

  • HPLC Mobile Phases: (A) 0.1% TFA in Water, (B) 0.1% TFA in Acetonitrile.

Step 1: Hydrolysis (The Critical Control Point)

To distinguish between D-isomers originally present in the sample and those generated artificially during acid hydrolysis, use the Deuterium Labeling Method .

  • Dissolve 0.5 mg of peptide in 1 mL of 6 M DCl (in D₂O) .

  • Seal in a hydrolysis tube under N₂ or vacuum.

  • Incubate at 110°C for 12–16 hours.

  • Evaporate to dryness (remove acid).

    • Mechanism:[3][8][6][9][10] If racemization occurs during hydrolysis, the alpha-proton is exchanged with Deuterium.[5] The resulting D-isomer will be +1 Da heavier.[5] D-isomers originally present will not have this shift.

Step 2: Derivatization[1][5][7]
  • Resuspend dried hydrolysate in 100 µL water.

  • Add 200 µL 1% L-FDAA solution (molar excess > 1.5x relative to total amines).

  • Add 40 µL 1 M NaHCO₃ (Target pH ~8.5–9.0).

  • Incubate at 40°C for 1 hour (shaking).

  • Quench: Add 40 µL 2 M HCl to stop the reaction and protonate the carboxyl groups for RP-HPLC retention.

  • Dilute with 500 µL Mobile Phase A. Filter (0.2 µm).

Step 3: LC-UV/MS Separation[7]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Wavelength: 340 nm (Specific for nitrophenyl moiety, minimizes interference).

  • Gradient:

    • 0 min: 10% B

    • 40 min: 50% B (Linear gradient is crucial for diastereomer resolution)

    • Flow: 1.0 mL/min.

Workflow Diagram

ProtocolWorkflow Start Start: H-Ala-D-Phe-OH Sample Hydrolysis Acid Hydrolysis (6M DCl, 110°C, 16h) Start->Hydrolysis Dry Evaporate to Dryness Hydrolysis->Dry Deriv Derivatization (+ L-FDAA, + NaHCO3, 40°C, 1h) Dry->Deriv Quench Quench & Dilute (+ 2M HCl) Deriv->Quench Analysis RP-HPLC Analysis (C18 Column, 340 nm) Quench->Analysis

Caption: Step-by-step workflow for the chiral assessment of dipeptides using Marfey's method.

Data Interpretation & Expected Results

The power of Marfey’s method lies in the predictable elution order of the diastereomers. The hydrophobicity of the D-amino acid complex is generally higher than the L-isomer when derivatized with L-FDAA, due to intramolecular hydrogen bonding patterns that reduce the polarity of the L-L diastereomer.

Expected Elution Profile

For a sample of H-Ala-D-Phe-OH , you are looking for two major peaks and potentially two minor impurity peaks.

AnalyteDerivatized SpeciesExpected Elution OrderStatus in H-Ala-D-Phe-OH
Alanine L-FDAA-L-AlaEarly Major Peak (Target)
L-FDAA-D-AlaLateImpurity (Racemization)
Phenylalanine L-FDAA-L-PheEarly Impurity (Racemization)
L-FDAA-D-PheLate Major Peak (Target)

Critical Observation:

  • For Alanine : The impurity (D-Ala) elutes after the major peak. This is ideal for quantification as it avoids tailing from the major peak.

  • For Phenylalanine : The impurity (L-Phe) elutes before the major peak (D-Phe). You must ensure sufficient resolution (

    
    ) to quantify the small L-Phe peak riding on the front of the massive D-Phe peak.
    
Calculation of Chiral Purity


Note: Correct for molar extinction coefficients if they differ significantly, though for FDAA derivatives at 340 nm, they are assumed identical.

References

  • Marfey, P. (1984).[1][6][7] Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene.[6][9] Carlsberg Research Communications, 49(6), 591-596.

  • Bhushan, R., & Brückner, H. (2004).[9] Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247.[6][7][9]

  • Harada, K., et al. (1996). Advanced Marfey's method for determination of absolute configuration of primary amino acids. Tetrahedron Letters, 37(19), 3299-3302.

  • Goodlett, D. R., et al. (2019). LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. Analytical Chemistry.

Sources

Comparative

A Technical Guide to the Comparative Proteolytic Stability of L-Ala-D-Phe versus L-Ala-L-Phe

For Researchers, Scientists, and Drug Development Professionals The Principle of Protease Stereospecificity: A Lock and Key Mismatch Proteases, the enzymes responsible for the breakdown of proteins and peptides, exhibit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Principle of Protease Stereospecificity: A Lock and Key Mismatch

Proteases, the enzymes responsible for the breakdown of proteins and peptides, exhibit a high degree of stereospecificity.[1] This specificity is a direct consequence of the chiral nature of their active sites, which are exquisitely evolved to recognize and bind substrates with a specific three-dimensional geometry. The vast majority of naturally occurring proteases are configured to act upon substrates composed of L-amino acids.[1]

The active site of a protease, such as chymotrypsin, can be conceptualized as a three-dimensional pocket with specific subsites (S1, S2, S1', S2', etc.) that interact with the corresponding amino acid residues of the peptide substrate (P1, P2, P1', P2', etc.).[2] The precise spatial arrangement of functional groups within these subsites dictates the enzyme's substrate preference. For instance, chymotrypsin's S1 subsite is a hydrophobic pocket that favorably accommodates large aromatic side chains like phenylalanine at the P1 position.[3][4]

The introduction of a D-amino acid into a peptide sequence creates a stereochemical perturbation that disrupts the optimal fit between the substrate and the enzyme's active site. This "mismatch" hinders the formation of the enzyme-substrate complex and the subsequent catalytic steps, leading to a dramatic reduction in the rate of hydrolysis.[1][5]

Comparative Proteolytic Stability: L-Ala-D-Phe vs. L-Ala-L-Phe

Based on the foundational principle of protease stereospecificity, it is well-established that peptides containing D-amino acids exhibit significantly greater resistance to proteolytic degradation compared to their L-amino acid counterparts.[1][5] Consequently, L-Ala-D-Phe is expected to be substantially more stable than L-Ala-L-Phe in the presence of common proteases like chymotrypsin or carboxypeptidase A.

While a direct, side-by-side kinetic study for these specific dipeptides is not prominently featured in the surveyed scientific literature, the expected outcome of such a comparative experiment is a significantly slower degradation rate for L-Ala-D-Phe. The following table provides a representative illustration of the anticipated results from an in vitro proteolysis assay.

DipeptideEnzymeIncubation Time (hours)% Degradation (Illustrative)
L-Ala-L-Phe Chymotrypsin1~70-90%
L-Ala-D-Phe Chymotrypsin1< 5%
L-Ala-L-Phe Chymotrypsin4>95%
L-Ala-D-Phe Chymotrypsin4< 10%

Experimental Protocol: In Vitro Proteolytic Stability Assay

To empirically determine and compare the proteolytic stability of L-Ala-D-Phe and L-Ala-L-Phe, the following detailed in vitro assay can be performed. This protocol is designed as a self-validating system, allowing researchers to generate robust and reproducible data.

Objective:

To quantify the rate of degradation of L-Ala-D-Phe and L-Ala-L-Phe in the presence of a model protease (e.g., α-chymotrypsin) using High-Performance Liquid Chromatography (HPLC).

Materials:
  • L-Ala-D-Phe (high purity, >98%)

  • L-Ala-L-Phe (high purity, >98%)

  • α-Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich C4129)

  • Tris-HCl buffer (50 mM, pH 7.8, containing 10 mM CaCl₂)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Ultrapure water

  • Microcentrifuge tubes

  • Incubator or water bath (37°C)

  • HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Experimental Workflow Diagram:

Proteolysis_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_pep Prepare Dipeptide Stock Solutions (10 mg/mL in Buffer) reaction_setup Incubate Dipeptides with Chymotrypsin at 37°C prep_pep->reaction_setup prep_enz Prepare Chymotrypsin Stock Solution (1 mg/mL in Buffer) prep_enz->reaction_setup time_points Collect Aliquots at Specific Time Points (e.g., 0, 1, 2, 4, 8 hours) reaction_setup->time_points quench Quench Reaction with TFA time_points->quench hplc Analyze Samples by RP-HPLC quench->hplc data Quantify Peak Areas and Calculate % Degradation hplc->data

Caption: Workflow for the in vitro proteolytic stability assay.

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Tris-HCl Buffer (50 mM, pH 7.8, 10 mM CaCl₂): Dissolve Tris base and CaCl₂ in ultrapure water, adjust the pH to 7.8 with HCl, and bring to the final volume. Filter through a 0.22 µm filter.

    • Dipeptide Stock Solutions (10 mg/mL): Accurately weigh and dissolve L-Ala-D-Phe and L-Ala-L-Phe in separate vials with the Tris-HCl buffer.

    • α-Chymotrypsin Stock Solution (1 mg/mL): Dissolve α-chymotrypsin in the Tris-HCl buffer immediately before use. Keep on ice.

    • HPLC Mobile Phase A: 0.1% (v/v) TFA in ultrapure water.

    • HPLC Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Enzymatic Reaction:

    • For each dipeptide, set up a series of microcentrifuge tubes, one for each time point (e.g., 0, 1, 2, 4, 8 hours).

    • To each tube, add 90 µL of the respective dipeptide stock solution.

    • Pre-incubate the tubes at 37°C for 5 minutes.

    • To initiate the reaction, add 10 µL of the α-chymotrypsin stock solution to each tube (final enzyme concentration: 0.1 mg/mL). For the t=0 time point, add the quenching solution (see next step) before adding the enzyme.

    • Incubate the tubes at 37°C with gentle shaking.

  • Reaction Quenching:

    • At each designated time point, take the corresponding tube from the incubator and immediately add 10 µL of 10% (v/v) TFA to quench the enzymatic reaction by lowering the pH.

    • Vortex the tubes and centrifuge at 10,000 x g for 5 minutes to pellet any precipitated protein.

  • HPLC Analysis:

    • Transfer the supernatant from each quenched reaction to an HPLC vial.

    • Inject 20 µL of each sample onto the C18 column.

    • Elute the dipeptides using a linear gradient, for example:

      • 0-5 min: 5% Mobile Phase B

      • 5-25 min: 5% to 50% Mobile Phase B

      • 25-30 min: 50% to 95% Mobile Phase B

      • 30-35 min: Hold at 95% Mobile Phase B

      • 35-40 min: 95% to 5% Mobile Phase B

      • 40-45 min: Re-equilibrate at 5% Mobile Phase B

    • Monitor the elution profile at a wavelength of 214 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the intact dipeptides based on their retention times (determined by injecting the standard solutions).

    • Integrate the peak area of the intact dipeptide at each time point.

    • Calculate the percentage of remaining dipeptide at each time point relative to the t=0 sample.

    • Plot the percentage of remaining dipeptide versus time to determine the degradation profile and calculate the half-life (t₁/₂) for each dipeptide.

Mechanistic Rationale for Enhanced Stability

The profound difference in proteolytic stability between L-Ala-D-Phe and L-Ala-L-Phe is rooted in the stereospecificity of the protease's active site.

Enzyme_Specificity cluster_L_Ala_L_Phe L-Ala-L-Phe + Chymotrypsin cluster_L_Ala_D_Phe L-Ala-D-Phe + Chymotrypsin L_Ala_L_Phe L-Ala-L-Phe Substrate Active_Site_L Chymotrypsin Active Site L_Ala_L_Phe->Active_Site_L Correct Stereochemistry (Good Fit) ES_Complex_L Stable Enzyme-Substrate Complex Active_Site_L->ES_Complex_L Cleavage_L Rapid Hydrolysis ES_Complex_L->Cleavage_L L_Ala_D_Phe L-Ala-D-Phe Substrate Active_Site_D Chymotrypsin Active Site L_Ala_D_Phe->Active_Site_D Incorrect Stereochemistry (Poor Fit) ES_Complex_D Unstable Enzyme-Substrate Complex Active_Site_D->ES_Complex_D Cleavage_D Negligible Hydrolysis ES_Complex_D->Cleavage_D

Caption: Stereospecific recognition by the chymotrypsin active site.

In the case of L-Ala-L-Phe, the L-phenylalanine residue at the C-terminus fits snugly into the S1 hydrophobic pocket of chymotrypsin, and the surrounding peptide backbone can adopt the correct conformation for the catalytic residues (the catalytic triad of Ser-His-Asp) to efficiently hydrolyze the peptide bond.[6]

Conversely, with L-Ala-D-Phe, the D-phenylalanine residue presents a stereochemically inverted side chain. This incorrect orientation prevents the phenyl group from optimally binding within the S1 pocket and likely introduces steric clashes.[1] This misalignment of the substrate within the active site significantly increases the activation energy for the hydrolysis reaction, rendering the peptide highly resistant to cleavage.

Conclusion

The incorporation of D-amino acids is a robust and predictable strategy for enhancing the proteolytic stability of peptides. While direct comparative kinetic data for L-Ala-D-Phe and L-Ala-L-Phe is not abundant in the literature, the fundamental principles of enzyme stereospecificity provide a solid theoretical framework for the significantly greater stability of the D-amino acid-containing dipeptide. The detailed experimental protocol provided in this guide offers a clear and reliable method for researchers to empirically validate this principle and quantify the stability of these and other peptide stereoisomers, thereby facilitating the rational design of more stable and effective peptide-based drugs and prodrugs.

References

  • D-amino acid containing peptides in biomedical approaches. (n.d.). Retrieved from [Link]

  • The Catalytic Mechanism of Chymotrypsin & Measuring Activity – BIOC*2580: Introduction to Biochemistry. (n.d.). Open Library Publishing Platform. Retrieved from [Link]

  • Influence of In Vitro Digestion on Dipeptidyl Peptidase-IV (DPP-IV) Inhibitory Activity of Plant-Protein Hydrolysates Obtained from Agro-Industrial By-Products. (2023). National Institutes of Health. Retrieved from [Link]

  • Monitoring proteolytic processing events by quantitative mass spectrometry. (2017). National Institutes of Health. Retrieved from [Link]

  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). (2024). National Institutes of Health. Retrieved from [Link]

  • Structural basis of substrate specificity in the serine proteases. (1995). National Institutes of Health. Retrieved from [Link]

  • Evaluation of a thiodipeptide, L-phenylalanyl-Ψ[CS-N]-L-alanine, as a novel probe for peptide transporter 1. (2014). National Institutes of Health. Retrieved from [Link]

  • l-Phenylalanyl-l-alanine dihydrate. (2001). ResearchGate. Retrieved from [Link]

  • Kinetic investigation on d-amino acid containing peptides and carboxypeptidase Y. (2025). Retrieved from [Link]

  • Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. (n.d.). Retrieved from [Link]

  • Influence of In Vitro Digestion on Dipeptidyl Peptidase-IV (DPP-IV) Inhibitory Activity of Plant-Protein Hydrolysates Obtained from Agro-Industrial By-Products. (2023). National Institutes of Health. Retrieved from [Link]

  • a HPLC separation of standard DL-alanine (50 mM in HPLC grade water).... (n.d.). ResearchGate. Retrieved from [Link]

  • Evaluation of Efficient Non-reducing Enzymatic and Chemical Ligation Strategies for Complex Disulfide-Rich Peptides. (2021). National Institutes of Health. Retrieved from [Link]

  • Faecal amino acids stability: investigating optimal sampling conditions for analysis. (2025). National Institutes of Health. Retrieved from [Link]

  • The Rich Solid-State Phase Behavior of l-Phenylalanine: Disappearing Polymorphs and High Temperature Forms. (2019). National Institutes of Health. Retrieved from [Link]

  • Stereospecificity of proteolysis. (A) The substrate carbonyl points.... (n.d.). ResearchGate. Retrieved from [Link]

  • D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. (2020). Frontiers. Retrieved from [Link]

  • HIGH PERFORMANCE LIQUID CHROMATOGRAPHY CHIRAL SEPARATION OF D,L-PHENYLALANINE AND D,L-TRYPTOPHAN WITH QUATERNARY MOBILE PHASE MIXTURE BY COPPER MIXED CHELATE COMPLEXATION. (2015). ResearchGate. Retrieved from [Link]

  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. (2024). MDPI. Retrieved from [Link]

  • D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. (2025). bioRxiv. Retrieved from [Link]

  • Kinetic investigation on D-amino acid containing peptides and carboxypeptidase Y. (2025). ResearchGate. Retrieved from [Link]

  • Development of an in vitro digestion protocol for assessing protein quality and functionality Desarrollo de un protocolo de dige. (2022). Biblos-e Archive. Retrieved from [Link]

  • The significance of D-alanyl-D-alanine termini in the biosynthesis of bacterial cell walls and the action of penicillin, vancomycin and ristocetin. (1968). ResearchGate. Retrieved from [Link]

  • The Rich Solid-State Phase Behavior of l-Phenylalanine: Disappearing Polymorphs and High Temperature Forms. (2019). Crystal Growth & Design. Retrieved from [Link]

  • Simultaneous measurement of phenylalanine and tyrosine by high performance liquid chromatography (HPLC) with fluorescence detection. (2009). National Institutes of Health. Retrieved from [Link]

  • Study of intramolecular aminolysis in peptides containing N-alkylamino acids at position 2. (2004). ResearchGate. Retrieved from [Link]

  • Serine Proteases Substrate Specificity. (n.d.). Retrieved from [Link]

  • The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. (2021). ResearchGate. Retrieved from [Link]

  • L/D-Amino Acids: Differences and Importance. (n.d.). BioPharmaSpec. Retrieved from [Link]

  • Current advances for in vitro protein digestibility. (2022). Frontiers. Retrieved from [Link]

  • Carboxypeptidase A. (2019). Proteopedia. Retrieved from [Link]

  • Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. (2024). MDPI. Retrieved from [Link]

  • Development of a New Method Based on Chiral Ligand-Exchange Chromatography for the Enantioseparation of Propranolol. (2014). Brieflands. Retrieved from [Link]

  • Serine proteases. (n.d.). Biochemistry & Molecular Biology. Retrieved from [Link]

  • A Mechanism of Action for Carboxypeptidase A. (1976). PNAS. Retrieved from [Link]

  • Walnut Peptide KG-7 Alleviates Scopolamine-Induced Memory Deficits and Enhances Paracellular Transport via Tight Junction Modulation in a Mouse Model. (2024). MDPI. Retrieved from [Link]

  • Experimental Protocols Used to Mimic Gastrointestinal Protein Digestion: A Systematic Review. (2022). MDPI. Retrieved from [Link]

  • An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites. (2019). MDPI. Retrieved from [Link]

  • In vitro protein digestion kinetics of protein sources for pigs. (2014). ResearchGate. Retrieved from [Link]

  • Unconventional serine proteases: Variations on the catalytic Ser/His/Asp triad configuration. (2008). Retrieved from [Link]

  • Substrate specificity of human metallocarboxypeptidase D: Comparison of the two active carboxypeptidase domains. (2010). National Institutes of Health. Retrieved from [Link]

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Validation

H-Ala-D-Phe-OH Verification: Optical Rotation &amp; Chiral Purity Guide

Topic: Optical Rotation Values for H-Ala-D-Phe-OH Verification Content Type: Publish Comparison Guide Executive Summary: The Stereochemical Challenge The verification of H-Ala-D-Phe-OH (L-Alanyl-D-Phenylalanine, CAS: 306...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optical Rotation Values for H-Ala-D-Phe-OH Verification Content Type: Publish Comparison Guide

Executive Summary: The Stereochemical Challenge

The verification of H-Ala-D-Phe-OH (L-Alanyl-D-Phenylalanine, CAS: 3061-93-6 ) presents a unique challenge in peptide synthesis and quality control. Unlike simple amino acids, dipeptides exhibit complex optical rotation behaviors heavily influenced by solvent pH, concentration, and peptide bond interactions.

While optical rotation (


) is a standard pharmacopeial method for identity, it is insufficient as a standalone purity test for this compound due to the potential presence of the diastereomeric impurity H-Ala-L-Phe-OH  (L-Alanyl-L-Phenylalanine). This guide outlines a robust verification strategy, comparing the traditional polarimetric approach with the definitive Chiral HPLC method, and provides the experimental protocols required to establish a self-validating quality system.
Key Compound Data
PropertySpecification
Compound Name H-Ala-D-Phe-OH (L-Alanyl-D-Phenylalanine)
CAS Number 3061-93-6
Molecular Weight 236.27 g/mol
Stereochemistry L-Alanine (N-term), D-Phenylalanine (C-term)
Major Impurity H-Ala-L-Phe-OH (Diastereomer)

The "Standard" Value: Why Literature Varies

Relying on a single literature value for H-Ala-D-Phe-OH without context is a critical error. Specific rotation is a vector sum of the chiral centers and the conformation of the peptide bond.

  • L-Ala-L-Phe-OH: Typically exhibits a specific rotation in the range of -40° to -160° depending on the solvent (e.g., 1N HCl vs. Water) and polymerization state.

  • H-Ala-D-Phe-OH: As the diastereomer, its rotation will not simply be the inverse. It will exhibit a distinct value, often significantly less negative or positive, due to the opposing rotatory contributions of the L-Ala and D-Phe centers.

Crucial Insight: Because commercial "standards" for dipeptides vary by salt form (HCl vs. Trifluoroacetate), you must establish an Internal Reference Standard (IRS) using Chiral HPLC before relying on polarimetry for routine batch release.

Comparative Analysis: Polarimetry vs. Chiral HPLC

The following table contrasts the two primary methods for verifying H-Ala-D-Phe-OH.

FeatureMethod A: Polarimetry (Optical Rotation) Method B: Chiral HPLC (Chromatography)
Primary Utility Rapid Identity Confirmation (Batch-to-Batch Consistency)Definitive Purity & Absolute Configuration
Specificity Low. A mixture of L-L and D-D isomers can mimic the rotation of L-D.High. Physically separates diastereomers (L-L vs L-D).
Limit of Detection > 1% impurity typically required to shift rotation significantly.< 0.1% impurity detection (trace analysis).
Throughput High (Minutes)Medium (30-60 Minutes)
Cost per Run LowHigh (Requires Chiral Columns)
Recommendation Use for Routine QC only after method validation.Use for Incoming Material Qualification and Standard Establishment .

Experimental Protocols

Protocol A: Polarimetric Verification (Routine QC)

Objective: To confirm the identity of H-Ala-D-Phe-OH by comparing specific rotation against a validated internal standard.

Reagents:

  • 1.0 N Hydrochloric Acid (HCl) (Analytical Grade)

  • Deionized Water (>18 MΩ)

Procedure:

  • Preparation: Accurately weigh 100 mg of H-Ala-D-Phe-OH (dried).

  • Dissolution: Dissolve in 10.0 mL of 1.0 N HCl to create a roughly 1% (c=1) solution. Note: Acidic conditions protonate the amine and carboxyl groups, stabilizing the conformation.

  • Equilibration: Allow the solution to stand for 15 minutes at 20°C or 25°C (must be consistent).

  • Measurement: Zero the polarimeter with the blank solvent. Measure the optical rotation (

    
    ) at 589 nm (Sodium D-line).
    
  • Calculation:

    
    
    Where 
    
    
    
    is path length (dm) and
    
    
    is concentration (g/100mL).
  • Criteria: The value must fall within ±2° of your established Internal Reference Standard.

Protocol B: Chiral HPLC Separation (The "Gold Standard")

Objective: To quantify the diastereomeric impurity (H-Ala-L-Phe-OH) and confirm the D-configuration of the Phenylalanine residue.

Instrumentation: HPLC with UV detection (210 nm or 254 nm). Column: Crown Ether Phase (e.g., Crownpak CR(+)) or Teicoplanin-based (e.g., Chirobiotic T). These phases are superior for free amino acids and small peptides.

Method Parameters (Crown Ether Example):

  • Mobile Phase: Perchloric Acid (pH 1.5 to 2.0). Note: Low pH is required for ammonium group recognition by the crown ether.

  • Flow Rate: 0.5 mL/min.

  • Temperature: 25°C (Lower temperatures can improve resolution).

  • Elution Order:

    • D-Amino Acid / D-C-term Peptides typically elute after L-isomers on Crownpak CR(+) due to stronger complexation.

    • Expectation: H-Ala-L-Phe-OH (impurity) elutes first; H-Ala-D-Phe-OH (target) elutes second.

Verification Workflow Diagram

The following diagram illustrates the logical decision tree for verifying a new batch of H-Ala-D-Phe-OH.

VerificationWorkflow Start New Batch: H-Ala-D-Phe-OH Solubility Solubility Check (1N HCl) Start->Solubility HPLC Method B: Chiral HPLC (Crown Ether Column) Start->HPLC First Time Validation Polarimetry Method A: Polarimetry (Measure [α]D) Solubility->Polarimetry Comparison Compare to Internal Std (Within ±2°?) Polarimetry->Comparison Comparison->HPLC No / OOS Release BATCH RELEASED Comparison->Release Yes (Routine QC) PurityCheck Diastereomer Purity (> 98% L-D Isomer?) HPLC->PurityCheck PurityCheck->Release Pass Reject QUARANTINE / REJECT PurityCheck->Reject Fail (L-L Detected)

Figure 1: Integrated Verification Workflow. Routine batches use Polarimetry; failures or new supplier validations trigger Chiral HPLC.

Scientific Rationale & Causality

Why Acidic Solvent?

We recommend 1N HCl over pure water for polarimetry of this dipeptide.

  • Solubility: H-Ala-D-Phe-OH is a zwitterion. At neutral pH, it may have limited solubility or form aggregates that scatter light. Acidic pH ensures the amine is protonated (

    
    ) and the carboxyl is protonated (
    
    
    
    ), increasing solubility.
  • Conformational Locking: Protonation minimizes intramolecular hydrogen bonding that can cause variable rotation values.

The Diastereomer Risk

The synthesis of H-Ala-D-Phe-OH often involves coupling protected L-Alanine with D-Phenylalanine. If the D-Phe starting material contains trace L-Phe (a common impurity), or if racemization occurs during coupling, H-Ala-L-Phe-OH will form.

  • Polarimetry cannot distinguish a 95:5 mixture from a pure sample easily.

  • Chiral HPLC separates them based on the specific affinity of the D-form to the chiral selector (Crown Ether), providing a definitive "Yes/No" on stereochemical purity.

References

  • Separation of Diastereomers: Comparison of Chiral HPLC methods for Ala-Phe dipeptides.

    • Source: ResearchGate.
  • Peptide Synthesis & Characterization: Discussion on L-Ala-L-Phe vs L-Ala-D-Phe properties.

    • Source: Canadian Science Publishing. "Solid-Phase Synthesis of Selectively Protected Peptides."
  • Crown Ether HPLC Columns: Methodology for separating amino acid enantiomers and dipeptides.

    • Source: Daicel Chiral Technologies (Crownpak CR(+) Application Data).[1]

  • CAS Registry Data: Verification of CAS 3061-93-6 for L-Alanyl-D-Phenylalanine.

    • Source: NIH PubChem / Common Chemistry.
    • [2]

Sources

Safety & Regulatory Compliance

Safety

H-Ala-D-Phe-OH Proper Disposal Procedures: A Senior Scientist’s Guide

[1] Executive Summary & Hazard Assessment H-Ala-D-Phe-OH (L-Alanyl-D-phenylalanine) is a synthetic dipeptide commonly used in structure-activity relationship (SAR) studies, as a protease inhibitor precursor, or as a chir...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Hazard Assessment

H-Ala-D-Phe-OH (L-Alanyl-D-phenylalanine) is a synthetic dipeptide commonly used in structure-activity relationship (SAR) studies, as a protease inhibitor precursor, or as a chiral standard.[1] While often classified as "non-hazardous" under GHS criteria, its disposal requires strict adherence to the Precautionary Principle .

As researchers, we must recognize that "non-hazardous" refers to immediate acute toxicity to humans, not necessarily environmental neutrality. Peptides can possess unknown biological activity, act as nitrogen sources for microbial blooms, or interact with downstream water treatment biology. Therefore, drain disposal is strictly prohibited for this compound in any research setting.

Chemical Profile & Disposal Data
ParameterDataRelevance to Disposal
Chemical Name H-Ala-D-Phe-OHLabeling requirement
CAS Number 3061-90-3 (Generic/Isomer specific)Regulatory tracking
Physical State Solid (White Powder)Determines waste container type
Solubility Water, DMSO, Dilute Acid/BaseDictates liquid waste stream
RCRA Status Non-Regulated (Not P or U listed)Permitted in general chemical waste
Bioactivity Potential Protease InhibitorDo NOT release to environment

Waste Stream Decision Matrix

Effective disposal relies on the matrix in which the peptide exists (solid powder vs. dissolved in solvent). Use the following logic flow to determine the correct waste stream.

DisposalDecisionMatrix Start H-Ala-D-Phe-OH Waste StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Chemical Liquid Liquid Solution StateCheck->Liquid Dissolved Debris Contaminated Debris (Gloves, Tips, Weigh Boats) StateCheck->Debris Trace Residue BinSolid Solid Chemical Waste (White/Clear Drum) Solid->BinSolid Bulk Amount SolventCheck Solvent Type? Liquid->SolventCheck Debris->BinSolid Heavily Soiled BinTrash Regular Trash (Trace amounts only) Debris->BinTrash Trace/Dry Aqueous Aqueous Buffer (pH 5-9) SolventCheck->Aqueous Organic Organic Solvent (HPLC Waste, DMSO, MeOH) SolventCheck->Organic BinAq Aqueous Chemical Waste (Blue Tag) Aqueous->BinAq Do NOT Drain Pour BinOrg Organic Solvent Waste (Red Tag) Organic->BinOrg Halogenated vs Non-Halogenated

Figure 1: Decision matrix for segregating peptide waste based on physical state and solvent composition.[1]

Detailed Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired or Excess)

Context: You have an old vial of H-Ala-D-Phe-OH that has degraded or is no longer needed.[1]

  • Do Not Bulking: Do not empty the vial into a larger drum unless you are in a high-volume production facility. It is safer and more traceable to dispose of the peptide inside its original container.

  • Secondary Containment: Place the vial (cap tightened) into a clear, sealable plastic bag (Ziploc type).

  • Labeling: Apply a hazardous waste tag to the bag.

    • Constituents: "Solid Debris contaminated with H-Ala-D-Phe-OH."[1]

    • Hazard Checkbox: Check "Toxic" (as a precaution for bioactive peptides) or "Non-regulated" depending on institutional policy.

  • Deposit: Place the bagged vial into the Solid Chemical Waste Drum .

Scenario B: Disposal of HPLC Waste (Liquid)

Context: You have run an analysis using Acetonitrile/Water/TFA gradients.

  • Segregation: This is Organic Waste . The solvent (Acetonitrile) dictates the hazard, not the peptide.

  • Compatibility Check: Ensure the waste container is compatible with organic solvents (usually HDPE or Glass).

  • Accumulation: Pour into the "Organic Solvents" carboy.

    • Critical: If your protocol used Halogenated solvents (DCM, Chloroform), this must go into the Halogenated Waste stream. Standard HPLC (ACN/MeOH) goes to Non-Halogenated .

  • Record Keeping: Log the volume on the carboy's accumulation log.

Scenario C: Disposal of Aqueous Solutions (Buffers)

Context: Peptide dissolved in PBS or water for biological assays.

  • No Drain Disposal: Despite being water-based, this solution contains bioactive material.[2]

  • Collection: Pour into a container labeled "Aqueous Chemical Waste."

  • Deactivation (Optional but Recommended): If the peptide has known high potency, add 10% bleach (sodium hypochlorite) to the waste container to degrade the peptide bond before final sealing, provided no other incompatibles (like ammonia or acids) are present. Consult EHS before mixing bleach with other waste.

Operational Workflow: "Cradle-to-Grave"

This workflow ensures that the peptide is tracked from the moment it becomes waste until it leaves the facility.

WasteWorkflow Gen Waste Generation (Benchtop) Tag Tagging & Labeling (Start Date + Contents) Gen->Tag Immediate SAA Satellite Accumulation Area (SAA) Tag->SAA Segregate Full Container Full (Dated) SAA->Full < 90 Days Pickup EHS Pickup Request Full->Pickup Submit Form Incineration High Temp Incineration (Final Disposal) Pickup->Incineration Off-site

Figure 2: The "Cradle-to-Grave" operational workflow for laboratory chemical waste.

Emergency Procedures

In the event of a spill of H-Ala-D-Phe-OH:

  • Solid Spill:

    • Do not create dust.[3][4][5][6]

    • Wear standard PPE (Nitrile gloves, Lab coat, Safety Glasses).[7]

    • Cover with wet paper towels to dampen the powder, then wipe up.

    • Place all wipes into Solid Chemical Waste .

  • Liquid Spill:

    • Assess the solvent.[8] If flammable (Acetonitrile), turn off ignition sources.

    • Use absorbent pads or vermiculite.

    • Dispose of pads in Solid Chemical Waste (if solvent is minimal) or Debris Waste .

References

  • Sigma-Aldrich (Merck). (2023). Safety Data Sheet: D-Phenylalanine / Peptide Derivatives. Retrieved from [1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[9][10][11] National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard (HCS) 29 CFR 1910.1200.[5]

Sources

Retrosynthesis Analysis

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Method

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